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  • Product: Methyl 3,5-dichloropyrazine-2-carboxylate
  • CAS: 330786-09-9

Core Science & Biosynthesis

Foundational

Technical Guide: Methyl 3,5-dichloropyrazine-2-carboxylate

Executive Summary Methyl 3,5-dichloropyrazine-2-carboxylate (CAS 330786-09-9) is a high-value heteroaromatic scaffold used extensively in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,5-dichloropyrazine-2-carboxylate (CAS 330786-09-9) is a high-value heteroaromatic scaffold used extensively in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and antiviral drugs (e.g., Favipiravir analogs). Its utility stems from the differential reactivity of the chlorine atoms at the C3 and C5 positions, enabling highly controlled, sequential nucleophilic aromatic substitutions (


).

This guide provides a technical deep-dive into the synthesis, reactivity profile, and handling of this compound. Unlike generic pyrazines, the presence of the electron-withdrawing ester group at C2 creates a unique electronic and steric environment that dictates regioselectivity—a critical parameter for medicinal chemists designing non-symmetric pyrazine libraries.

Chemical Profile & Properties[1][2][3][4][5]

PropertyData
Chemical Name Methyl 3,5-dichloropyrazine-2-carboxylate
CAS Number 330786-09-9
Molecular Formula

Molecular Weight 207.01 g/mol
Appearance Pale-yellow to brown solid
Melting Point 58–62 °C
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)
Key Hazard Irritant (Skin/Eye), Respiratory Sensitizer

Synthetic Routes & Manufacturing[2][4]

The synthesis of Methyl 3,5-dichloropyrazine-2-carboxylate typically proceeds via the esterification of its acid precursor, which is derived from the chlorination of hydroxy-pyrazine intermediates.

Core Synthesis Workflow

The most robust laboratory-scale method involves the methylation of 3,5-dichloropyrazine-2-carboxylic acid . This ensures high purity and avoids the formation of inseparable side products often seen in direct ring chlorination.

Synthesis Substrate 3,5-Dichloropyrazine- 2-carboxylic acid Intermediate Carboxylate Salt (Transient) Substrate->Intermediate Deprotonation Reagents MeI, NaHCO3 DMF, 23 °C Reagents->Substrate Product Methyl 3,5-dichloropyrazine- 2-carboxylate (>95% Yield) Intermediate->Product Methylation

Figure 1: Synthesis of Methyl 3,5-dichloropyrazine-2-carboxylate via base-mediated esterification.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 3,5-dichloropyrazine-2-carboxylate from acid precursor.

  • Preparation: Charge a reaction vessel with 3,5-dichloropyrazine-2-carboxylic acid (1.0 equiv) and anhydrous DMF (7-10 volumes).

  • Base Addition: Add Sodium Bicarbonate (

    
    )  (1.2 equiv) in portions. Stir for 15 minutes to ensure deprotonation. Note: Gas evolution (
    
    
    
    ) will occur; ensure adequate venting.
  • Alkylation: Add Iodomethane (MeI) (6.0 equiv) dropwise at ambient temperature (20–25 °C).

  • Reaction: Stir the mixture for 12–16 hours. Monitor by TLC or LC-MS (Target Mass: 207.01).

  • Work-up:

    • Dilute the reaction mixture with 10% aqueous citric acid or water.

    • Extract with Ethyl Acetate (EtOAc) x3.[1]

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.[2]
      
  • Purification: The crude brown solid is often sufficiently pure (>95%), but can be recrystallized from Hexane/EtOAc if necessary.

Mechanistic Insight: The use of a weak base (


) prevents the hydrolysis of the sensitive pyrazine-chlorine bonds, which can occur with stronger bases like NaOH or alkoxides.

Reactivity & Regioselectivity (The Core Value)

For drug discovery professionals, the value of this scaffold lies in the regioselective displacement of the chlorine atoms.

The Regioselectivity Paradox

In many heteroaromatic systems, the position ortho to an electron-withdrawing group (EWG) is most reactive due to inductive stabilization of the Meisenheimer intermediate. However, for Methyl 3,5-dichloropyrazine-2-carboxylate:

  • C3 Position (Ortho to Ester): Electronically activated but sterically hindered by the ester.

  • C5 Position (Para to Ester): Less sterically hindered.

Field-Proven Insight: Experimental data indicates that for nucleophilic aromatic substitution (


) with amines, the reaction occurs preferentially at the C5 position . This is a critical distinction from 2,6-dichloropyrazines or simple pyridines.
  • C5 Attack (Major): Favored by sterics and sufficient activation from the para-ester and ortho-nitrogen (N4).

  • C3 Attack (Minor): Observed only under forcing conditions or with small, linear nucleophiles.

Reactivity Scaffold Methyl 3,5-dichloropyrazine- 2-carboxylate C5_Path Path A: C5 Attack (Sterically Favored) Scaffold->C5_Path Fast (< RT) C3_Path Path B: C3 Attack (Sterically Hindered) Scaffold->C3_Path Slow (> Heat) Nucleophile Amine (R-NH2) Nucleophile->Scaffold Product_C5 Methyl 5-amino-3-chloro pyrazine-2-carboxylate (MAJOR PRODUCT) C5_Path->Product_C5 Product_C3 Methyl 3-amino-5-chloro pyrazine-2-carboxylate (MINOR PRODUCT) C3_Path->Product_C3

Figure 2: Regioselectivity map for


 reactions. The C5 position is the primary site of functionalization.
Sequential Functionalization Strategy

To synthesize complex non-symmetric pyrazines:

  • Step 1: Perform

    
     at C5  at low/ambient temperature (0–25 °C).
    
  • Step 2: Perform a second

    
     or Palladium-catalyzed cross-coupling (Suzuki/Buchwald) at C3  using higher temperatures (80–100 °C).
    

This "programmed" reactivity allows for the rapid generation of SAR (Structure-Activity Relationship) libraries.

Applications in Drug Discovery[6]

Kinase Inhibitor Scaffolds

The 3,5-disubstituted pyrazine motif is a bioisostere for the hinge-binding region of many kinase inhibitors. By selectively introducing a solubilizing group at C5 and a hydrophobic pharmacophore at C3, researchers can tune potency and ADME properties independently.

Synthesis of Bioactive Carboxamides

This ester is a direct precursor to Pyrazine-2-carboxamides , a class of molecules including the antiviral Favipiravir (T-705) . While Favipiravir is a 6-fluoro-3-hydroxy derivative, the 3,5-dichloro scaffold serves as a versatile entry point for analogs where the C3-chlorine can be hydrolyzed to a hydroxyl group or displaced by fluorine sources (e.g., KF/18-crown-6).

Safety & Handling

  • Hazard Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

  • Handling: Manipulate in a fume hood. The compound may hydrolyze slowly in moist air; store under inert gas.

  • Decontamination: Treat spills with dilute NaOH to hydrolyze the ester/chloride to the water-soluble (and less volatile) carboxylate salt before disposal.

References

  • PubChem. (2024). Methyl 3,5-dichloropyrazine-2-carboxylate | C6H4Cl2N2O2. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2023). Studies on the regioselective nucleophilic aromatic substitution (SNAr) reaction of 2-substituted 3,5-dichloropyrazines. Retrieved from [Link]

Sources

Exploratory

Strategic Utilization of Methyl 3,5-Dichloropyrazine-2-carboxylate: Nomenclature, Synthesis, and Medicinal Applications

Topic: Strategic Utilization of Methyl 3,5-Dichloropyrazine-2-carboxylate Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] [1] Executive Summary Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of Methyl 3,5-Dichloropyrazine-2-carboxylate Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

[1]

Executive Summary

Methyl 3,5-dichloropyrazine-2-carboxylate (CAS: 330786-09-9) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1] Distinguished by its electron-deficient pyrazine core and specific halogenation pattern, this compound serves as a critical "linchpin" intermediate.[1] Its utility lies in the differential reactivity of the chlorine atoms at positions C3 and C5, enabled by the activating influence of the C2-carboxylate ester.[1] This guide provides a comprehensive technical analysis of its nomenclature, validated synthetic pathways, and regioselective functionalization strategies for library generation.[1]

Structural Identity and IUPAC Nomenclature[1][2][3][4]

Understanding the IUPAC name requires dissecting the hierarchy of functional group priorities within heterocyclic chemistry.

Nomenclature Breakdown

The name Methyl 3,5-dichloropyrazine-2-carboxylate is derived from the following rule set:

  • Principal Functional Group: The ester group (

    
    ) takes precedence over halogens (
    
    
    
    ).[1] However, because the carbonyl carbon is not part of the ring, the parent structure is the heterocycle, and the suffix is -carboxylate (rather than -oate, which is used when the carbonyl carbon is part of the parent chain).[1]
  • Parent Heterocycle: Pyrazine (a 1,4-diazine).[1]

  • Numbering:

    • Numbering starts at a nitrogen atom (

      
      ).[1]
      
    • The path must give the principal group (carboxylate) the lowest possible locant.[1] Therefore, the carboxylate is at

      
      .[1]
      
    • The ring is numbered to give the substituents (chlorines) the lowest set of locants.[1]

    • 
      .
      
Visualization of Numbering Scheme

The following diagram illustrates the atom numbering and electronic activation flow.

G cluster_legend Reactivity Profile N1 N1 C2 C2 (Carboxylate) N1->C2 C3 C3 (Cl - Labile) C2->C3 C2->C3 Ortho-Activation N4 N4 C3->N4 C5 C5 (Cl - Stable) N4->C5 C6 C6 C5->C6 C6->N1 High Reactivity (SNAr) High Reactivity (SNAr) Lower Reactivity Lower Reactivity

Caption: Atom numbering and electronic activation. The C2-ester activates the C3-chloride for nucleophilic attack via the ortho-effect.[1]

Physicochemical Profile

Accurate physicochemical data is essential for process handling and analytical method development.[1]

PropertyDataSource/Notes
IUPAC Name Methyl 3,5-dichloropyrazine-2-carboxylateOfficial Nomenclature
CAS Number 330786-09-9Commercially recognized identifier
Molecular Formula

-
Molecular Weight 207.01 g/mol -
Appearance Pale yellow to brown solidOxidizes slightly upon air exposure
Melting Point 50–54 °CRange varies by purity/polymorph
Solubility DMSO, DMF, DCM, Ethyl AcetatePoor water solubility
Storage 2–8 °C, Inert AtmosphereMoisture sensitive (ester hydrolysis)

Synthesis and Manufacturing

While the compound is commercially available, in-house synthesis is often required to access fresh material or specific ester analogues.[1] The most robust route involves the esterification of 3,5-dichloropyrazine-2-carboxylic acid.[1]

Synthetic Pathway (Esterification)

The reaction utilizes iodomethane (MeI) under basic conditions.[1] This method is preferred over Fischer esterification (acid/alcohol) to prevent potential hydrolysis of the sensitive chloropyrazine ring or decarboxylation.[1]

Reaction Scheme:



Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of Methyl 3,5-dichloropyrazine-2-carboxylate.

Reagents:

  • 3,5-Dichloropyrazine-2-carboxylic acid (CAS: 312736-49-5): 5.0 g (25.9 mmol)[1]

  • Iodomethane (MeI): 4.8 mL (77.7 mmol, 3.0 eq)[1]

  • Sodium Bicarbonate (

    
    ): 2.6 g (31.0 mmol, 1.2 eq)[1]
    
  • N,N-Dimethylformamide (DMF): 40 mL (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (

    
    ).[1]
    
  • Dissolution: Charge the flask with 3,5-dichloropyrazine-2-carboxylic acid (5.0 g) and

    
     (2.6 g). Add anhydrous DMF (40 mL). Stir at room temperature (23 °C) for 15 minutes until a suspension forms.
    
  • Alkylation: Cool the mixture to 0 °C using an ice bath. Add Iodomethane (4.8 mL) dropwise over 10 minutes to control the exotherm.[1]

    • Critical Process Parameter (CPP): Maintain temperature < 5 °C during addition to prevent methylation of the ring nitrogens.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–5 hours.

    • Monitoring: Check by TLC (30% EtOAc in Hexanes) or LCMS.[1] Product should appear less polar than the acid.[1]

  • Work-up: Dilute the reaction mixture with 10% aqueous citric acid (100 mL) to quench excess base. Extract with Ethyl Acetate (

    
     mL).[1]
    
  • Purification: Wash combined organics with water (

    
     mL) and brine (
    
    
    
    mL). Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Result: The product is typically obtained as a pale brown solid (Yield: ~95–98%).[1] No column chromatography is usually required if starting materials were pure.[1]

Reactivity and Medicinal Applications[1][8]

The core value of this molecule lies in its Regioselective Nucleophilic Aromatic Substitution (


) .[1][2]
The Regioselectivity Logic

When subjecting methyl 3,5-dichloropyrazine-2-carboxylate to nucleophiles (e.g., primary amines), two electrophilic sites compete: C3 and C5.[1]

  • C3 Position: Located ortho to the electron-withdrawing ester group and ortho to a ring nitrogen.[1] The inductive effect of the ester makes this carbon highly electrophilic.[1]

  • C5 Position: Located meta to the ester but para to the N1 nitrogen.[1]

  • Outcome: Under mild conditions (0 °C to RT), nucleophilic attack occurs predominantly at C3 .[1] This allows for the sequential introduction of different substituents—first at C3, then at C5—enabling the construction of complex libraries.[1]

Workflow Visualization

ReactionPathway Start Methyl 3,5-dichloropyrazine- 2-carboxylate Step1 Reaction A: SNAr with Amine (R-NH2) Conditions: 0°C, THF/DIEA Start->Step1 ProductA Major Product: Methyl 3-(alkylamino)-5-chloropyrazine- 2-carboxylate Step1->ProductA Kinetic Control (C3) ProductB Minor Product (Trace): C5-substituted isomer Step1->ProductB Thermodynamic/Steric Step2 Reaction B: Suzuki Coupling / 2nd SNAr Functionalization of C5-Cl ProductA->Step2 Final Final Drug Scaffold (Dual-functionalized Pyrazine) Step2->Final

Caption: Sequential functionalization workflow. C3 is the kinetic entry point for amines, preserving C5 for subsequent coupling reactions.

Applications in Drug Discovery[1]
  • Kinase Inhibitors: The pyrazine core mimics the adenine ring of ATP.[1] Substituting C3 with an amine allows hydrogen bonding within the kinase hinge region.[1]

  • Antivirals: Analogues of T-705 (Favipiravir) often utilize substituted pyrazine carboxylates.[1]

  • Fragment-Based Drug Design (FBDD): The molecule is small (MW < 250), allowing it to serve as a crystallographic fragment probe.[1]

Safety and Handling

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Alkylating Potential: As an alpha-halo ester derivative, it possesses alkylating properties.[1] Use gloves and work in a fume hood.[1]

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which will hydrolyze the ester).[1]

References

  • ChemicalBook. (2025).[1][3] Methyl 3,5-dichloropyrazine-2-carboxylate Properties and Synthesis. Retrieved from [1]

  • PubChem. (2025).[1][4] Pyrazine-2-carboxylate and Derivatives. National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Product Specification: Methyl 3,5-dichloropyrazine-2-carboxylate. Retrieved from [1]

  • Lead Sciences. (2025). Catalog Entry for Methyl 3,5-dichloropyrazine-2-carboxylate. Retrieved from [1]

Sources

Foundational

An In-Depth Technical Guide to Methyl 3,5-dichloropyrazine-2-carboxylate: Synthesis, Reactivity, and Application in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals. Introduction Methyl 3,5-dichloropyrazine-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3,5-dichloropyrazine-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic and steric properties, conferred by the pyrazine core and its dichloro- and methyl ester substituents, make it a versatile precursor for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical identifiers, a detailed and mechanistically-grounded synthesis protocol, an analysis of its chemical reactivity, and its significant role as a key intermediate in the development of potent therapeutic agents, particularly epithelial sodium channel (ENaC) blockers.

Core Compound Identification

To ensure clarity and precision in research and development, it is essential to begin with the unambiguous identification of the molecule.

IdentifierValue
IUPAC Name methyl 3,5-dichloropyrazine-2-carboxylate
CAS Number 330786-09-9
SMILES COC(=O)C1=NC=C(N=C1Cl)Cl
InChIKey VEDWLDKMRDJFNF-UHFFFAOYSA-N

Synthesis and Mechanistic Rationale

The preparation of Methyl 3,5-dichloropyrazine-2-carboxylate is efficiently achieved through the esterification of its corresponding carboxylic acid. The following protocol is a robust and high-yielding procedure.

Experimental Protocol: Esterification

Reaction: 3,5-dichloropyrazine-2-carboxylic acid + iodomethane → Methyl 3,5-dichloropyrazine-2-carboxylate

Materials:

  • 3,5-dichloropyrazine-2-carboxylic acid (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (1.2 eq)

  • Iodomethane (CH₃I) (6.0 eq)

  • Dimethylformamide (DMF)

  • 10% aqueous citric acid

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • At room temperature (23 °C), dissolve 3,5-dichloropyrazine-2-carboxylic acid (e.g., 2.68 g, 13.9 mmol) and sodium bicarbonate (e.g., 1.4 g, 16.6 mmol) in DMF (e.g., 20 mL).

  • To this solution, add iodomethane (e.g., 5.21 mL, 83 mmol).

  • Stir the reaction mixture until completion (monitoring by TLC or LC-MS is recommended).

  • Upon completion, dilute the reaction mixture with 10% aqueous citric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a brown solid (typical yield: ~98%).

Causality and Mechanistic Insights

The choice of reagents in this protocol is dictated by the principles of nucleophilic substitution.

  • Role of Sodium Bicarbonate: The carboxylic acid is not nucleophilic enough to react directly with iodomethane. Sodium bicarbonate, a mild base, deprotonates the carboxylic acid to form the corresponding carboxylate anion. This anion is a significantly more potent nucleophile.

  • Role of Iodomethane: Iodomethane serves as the electrophile. The methyl group is susceptible to nucleophilic attack, and the iodide ion is an excellent leaving group, facilitating an Sₙ2 reaction.

  • Reaction Mechanism: The reaction proceeds via a classic Sₙ2 mechanism. The carboxylate anion attacks the methyl group of iodomethane, displacing the iodide ion and forming the methyl ester.

Esterification_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Acid R-COOH (3,5-dichloropyrazine- 2-carboxylic acid) Carboxylate R-COO⁻Na⁺ (Sodium 3,5-dichloropyrazine- 2-carboxylate) Acid->Carboxylate Deprotonation Base NaHCO₃ Carboxylate_ref R-COO⁻ Carboxylate->Carboxylate_ref Nucleophilic Attack Iodomethane CH₃I Ester R-COOCH₃ (Methyl 3,5-dichloropyrazine- 2-carboxylate) Iodomethane->Ester SN2 Reaction

Caption: Esterification via Sₙ2 mechanism.

Compound Characterization

Thorough characterization is essential for verifying the identity and purity of the synthesized compound.

Physical Properties
PropertyValue
Appearance White to off-white or pale-yellow to yellow-brown solid[1]
Boiling Point 269.5 ± 35.0 °C (Predicted)[1]
Density 1.503 ± 0.06 g/cm³ (Predicted)[1]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[1]
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.94 (s, 1H, pyrazine-H), 3.95 (s, 3H, OCH₃).[1] The singlet at 8.94 ppm is characteristic of the lone proton on the electron-deficient pyrazine ring. The singlet at 3.95 ppm corresponds to the three protons of the methyl ester group.

    • C=O (ester): ~160-165 ppm

    • C-Cl (C3, C5): ~145-155 ppm

    • C-COOCH₃ (C2): ~140-145 ppm

    • CH (C6): ~130-135 ppm

    • OCH₃: ~53-55 ppm

The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the ring significantly deshields the ring carbons, leading to their downfield chemical shifts[2].

Reactivity and Synthetic Utility

The synthetic value of Methyl 3,5-dichloropyrazine-2-carboxylate lies in the differential reactivity of its functional groups, particularly the two chlorine atoms, which allows for sequential functionalization.

Regioselectivity in Nucleophilic Aromatic Substitution (SₙAr)

The pyrazine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr). The two chlorine atoms serve as excellent leaving groups. The regioselectivity of the substitution is governed by the electronic effects of the substituents. The methyl ester at the C2 position is a strong electron-withdrawing group. This deactivates the adjacent C3 position and strongly activates the C5 position for nucleophilic attack. This is due to the ability of the electron-withdrawing group to stabilize the negative charge in the Meisenheimer intermediate formed during the SₙAr reaction[3].

Therefore, nucleophilic attack will preferentially occur at the C5 position.

Application in the Synthesis of Amiloride Analogs

A prime example of the synthetic utility of this pyrazine derivative is in the synthesis of amiloride analogs, which are potent blockers of the epithelial sodium channel (ENaC). These compounds have significant therapeutic potential in treating conditions such as cystic fibrosis and other respiratory diseases.

The synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, a key precursor to amiloride, illustrates the regioselective reactivity.

SNAr_Pathway cluster_0 Starting Material cluster_1 Step 1: Regioselective Amination cluster_2 Step 2: Second Amination cluster_3 Final Conversion Start Methyl 3,5-dichloropyrazine-2-carboxylate Intermediate Methyl 3-amino-5-chloro- pyrazine-2-carboxylate Start->Intermediate NH₃, DMSO, heat (SNAr at C5) Product Methyl 3,5-diamino-6-chloro- pyrazine-2-carboxylate Intermediate->Product NH₃, pressure, heat (SNAr at C3) Amiloride Amiloride Analogs (ENaC Blockers) Product->Amiloride Guanidine

Caption: Synthetic pathway to Amiloride precursors.

This multi-step synthesis showcases the controlled and sequential displacement of the chlorine atoms, a testament to the nuanced reactivity of the starting material. The first amination occurs at the more activated C5 position, followed by a second amination at the C3 position, often under more forcing conditions. The resulting diamino ester can then be reacted with guanidine to form the final amiloride-like structure. The ability to selectively functionalize the pyrazine core is a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

Methyl 3,5-dichloropyrazine-2-carboxylate is more than just a chemical intermediate; it is a versatile platform for the construction of biologically active molecules. Its well-defined synthesis, predictable reactivity, and proven utility in the generation of ENaC inhibitors underscore its importance in the field of medicinal chemistry. This guide provides the foundational knowledge for researchers to confidently utilize this compound in their synthetic endeavors, paving the way for the discovery of new and improved therapeutics.

References

  • Bock, M. G., Smith, R. L., Blaine, E. H., & Cragoe Jr, E. J. (1986). Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug. Journal of medicinal chemistry, 29(8), 1540–1544. Available at: [Link]

  • Cragoe, E. J. (1980). U.S. Patent No. 4,196,292. Washington, DC: U.S. Patent and Trademark Office.
  • Google Patents. (n.d.). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. (Patent No. AT249682B).
  • Krygowski, T. M., & Szatylowicz, H. (2009). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 14(11), 4587-4603. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • PubChem. (n.d.). Methyl 3,5-dichloropyrazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide. (n.d.). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Available at: [Link]

  • Zhou, S., Yang, S., & Huang, G. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1183–1186. Available at: [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Solvent Selection for Methyl 3,5-dichloropyrazine-2-carboxylate

The following technical guide is structured to address the critical solubility parameters of Methyl 3,5-dichloropyrazine-2-carboxylate (CAS: 330786-09-9), a pivotal intermediate in the synthesis of antiviral agents such...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the critical solubility parameters of Methyl 3,5-dichloropyrazine-2-carboxylate (CAS: 330786-09-9), a pivotal intermediate in the synthesis of antiviral agents such as Favipiravir (T-705).

Executive Summary

Methyl 3,5-dichloropyrazine-2-carboxylate is a lipophilic, electron-deficient pyrazine ester. Its solubility profile is the governing factor in two critical process stages: purification via recrystallization and reaction medium selection for subsequent fluorination or amidation steps.

Unlike commodity chemicals, specific thermodynamic solubility data (mole fraction vs. temperature) for this intermediate is rarely published in open literature, often remaining proprietary to API manufacturers. This guide provides the inferred solubility landscape based on structural analogs and synthesis protocols, followed by a standardized protocol for generating precise solubility curves required for process scale-up.

Physicochemical Profile

Understanding the solute's intrinsic properties is the first step in solubility prediction. The presence of two chlorine atoms and a methyl ester group significantly reduces the polarity of the pyrazine core, making it lipophilic.

PropertyValue / DescriptionSignificance
Compound Name Methyl 3,5-dichloropyrazine-2-carboxylateTarget Solute
CAS Number 330786-09-9Unique Identifier
Molecular Weight 207.01 g/mol Moderate size, favorable for organic solvation
Physical State Brown Solid (at 25°C)Requires dissolution for processing
Predicted LogP ~1.5 - 2.0Lipophilic; prefers non-polar/aprotic solvents
H-Bond Donors 0No internal H-bond donation (unlike amino-analogs)
H-Bond Acceptors 4 (N, O)Good solubility in H-bond donor solvents (Alcohols)

The Solubility Landscape

Based on process patents and structural analysis of pyrazine esters, the solubility behavior of Methyl 3,5-dichloropyrazine-2-carboxylate is categorized below. This data guides solvent selection for extraction and crystallization.

Qualitative Solubility Matrix
Solvent ClassSpecific SolventsSolubility RatingProcess Application
Polar Aprotic DMF, DMSO, NMP High Reaction Medium: Preferred for nucleophilic substitutions (e.g., fluorination).
Chlorinated DCM, Chloroform High Extraction: Excellent for isolating the product from aqueous reaction quenches.
Esters Ethyl Acetate (EtOAc) Moderate-High Extraction/Purification: Standard solvent for work-up; product is highly soluble.
Alcohols Methanol, Ethanol Temperature Dependent Recrystallization: Moderate solubility at RT, high at reflux. Ideal for purification.
Aqueous Water Insoluble Anti-solvent: Used to precipitate the product from organic solutions.
Critical Process Insight: Hydrolytic Instability

Warning: While alcohols are excellent for solubility, this compound is a methyl ester . In the presence of water or strong bases, it is prone to hydrolysis to the corresponding carboxylic acid (3,5-dichloropyrazine-2-carboxylic acid).

  • Protocol: Always use anhydrous alcohols or dry aprotic solvents (KF < 0.05%) when holding the compound in solution for extended periods.

Thermodynamic Modeling & Experimental Protocol

For process optimization (e.g., cooling crystallization design), "good" or "bad" solubility is insufficient. You need precise Saturation Mole Fraction (


)  data.
Thermodynamic Models

To interpolate solubility data between measured temperatures, fit your experimental data to the Modified Apelblat Equation . This model correlates the mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from regression.

  • Utility: Allows prediction of yield at specific cooling temperatures.

Workflow: Dynamic Laser Monitoring Method

The most accurate method for determining the metastable zone width (MSZW) and solubility curve is the laser monitoring technique.

SolubilityProtocol Start Start: Weigh Solute & Solvent Slurry Create Slurry (Excess Solid) Start->Slurry Heat Heat at 1°C/min (Stirring 300 rpm) Slurry->Heat Laser Monitor Transmissivity (Laser Probe) Heat->Laser ClearPoint Detect Clear Point (100% Transmission) Laser->ClearPoint Solid Dissolves Record Record T_sat ClearPoint->Record AddSolvent Add Solvent Aliquot (Dilution) Record->AddSolvent Next Data Point AddSolvent->Heat Repeat Cycle

Figure 1: Dynamic Laser Monitoring Workflow for determining the solubility curve (


 vs. Concentration).
Step-by-Step Protocol (Gravimetric Alternative)

If laser equipment is unavailable, use the static gravimetric method.

  • Preparation: Add excess Methyl 3,5-dichloropyrazine-2-carboxylate to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

  • Equilibration: Stir at a fixed temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

  • Sampling: Stop stirring and allow solids to settle for 30 minutes.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm) to avoid precipitation during transfer.

  • Drying: Transfer a known volume to a tared dish, evaporate the solvent under vacuum, and weigh the residue.

  • Calculation:

    
    
    

Application in Favipiravir Synthesis[2][3][4][5][6]

The solubility of this intermediate dictates the efficiency of the subsequent Fluorination step (converting C-Cl to C-F).

  • The Challenge: Fluorination using Potassium Fluoride (KF) requires a solvent that dissolves the organic substrate but also solvates the inorganic fluoride ion.

  • Solvent Choice:

    • DMSO (Dimethyl Sulfoxide): Excellent solubility for the ester. High dielectric constant aids KF dissociation.

    • Sulfolane: Often used industrially for thermal stability at high fluorination temperatures (>100°C).

    • Avoid: Alcohols (react with fluorinating agents) or non-polar solvents (Toluene) where KF solubility is negligible.

Recommended Purification Strategy

To purify crude Methyl 3,5-dichloropyrazine-2-carboxylate before the next step:

  • Dissolve crude solid in hot Ethanol or Isopropanol (reflux).

  • Filter hot to remove inorganic salts (NaCl/NaBr from synthesis).

  • Cool slowly to 0-5°C. The ester will crystallize out, while impurities remain in the mother liquor.

  • Wash with cold water/alcohol mixture.

References

  • ChemicalBook. (2025).[1][2] Methyl 3,5-dichloropyrazine-2-carboxylate Properties and Synthesis. Retrieved from

  • Jin, T. et al. (2017). Process for the preparation of Favipiravir. Patent CN106866553B. Retrieved from

  • Guzel, M. et al. (2022). An economical and practical procedure of favipiravir synthesis. Chemical Papers, 77. Retrieved from

  • PubChem. (2025).[1] Compound Summary: Methyl 3,5-dichloropyrazine-2-carboxylate.[3][1][4][5][6][7][8] National Library of Medicine. Retrieved from

  • Zhang, Y. et al. (2014). Solubility of Pyrazinamide in Different Solvents. Journal of Chemical & Engineering Data. (Cited for general pyrazine solubility trends).

Sources

Foundational

stability and storage conditions for Methyl 3,5-dichloropyrazine-2-carboxylate

Technical Guidance for API Intermediates & Medicinal Chemistry Applications Executive Summary Methyl 3,5-dichloropyrazine-2-carboxylate (CAS: 330786-09-9) is a highly electrophilic heterocyclic ester used primarily as a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for API Intermediates & Medicinal Chemistry Applications

Executive Summary

Methyl 3,5-dichloropyrazine-2-carboxylate (CAS: 330786-09-9) is a highly electrophilic heterocyclic ester used primarily as a scaffold in the synthesis of bioactive pyrazine derivatives.[1] Its utility in medicinal chemistry stems from the differential reactivity of its chlorine substituents (C3 and C5) and the ester functionality.

However, this chemical utility comes with a stability trade-off. The electron-deficient pyrazine ring, further activated by two chlorine atoms, renders the methyl ester exceptionally prone to hydrolysis and the ring carbons susceptible to nucleophilic aromatic substitution (


) .

This guide defines the storage architecture required to maintain purity >98% over extended periods, shifting from passive storage to active preservation.

Part 1: Chemical Profile & Reactivity Matrix

To preserve this compound, one must understand the forces driving its degradation. Unlike simple benzene analogs (e.g., methyl benzoate), this molecule is "spring-loaded" for reactivity.

The Electrophilic Trap

The stability profile is dictated by the synergistic electron-withdrawing effects of three structural features:

  • The Pyrazine Ring: The two nitrogen atoms in the ring pull electron density, making the ring carbons electron-poor.

  • The Chlorine Substituents: Located at positions 3 and 5, these halogens further deplete electron density via induction.

  • The Ester Carbonyl: Already electrophilic, it becomes hyper-reactive to water because the ring cannot donate electron density back to stabilize it.

Implication for Storage: The energy barrier for water to attack the ester (hydrolysis) is significantly lower than in standard aromatics. Moisture is not just a contaminant; it is a reagent that will rapidly decompose the material into 3,5-dichloropyrazine-2-carboxylic acid .

Reactivity Data Table
ParameterSpecificationCritical Note
CAS Number 330786-09-9Verify COA against this CAS.
Physical State Pale-yellow to off-white solidDarkening indicates oxidation or hydrolysis.
Melting Point

(Typical)
Broadening of MP range suggests impurity formation.
Hygroscopicity Moderate to HighAbsorbs atmospheric moisture rapidly.
Primary Degradant 3,5-Dichloropyrazine-2-carboxylic acidResult of ester hydrolysis.
Secondary Degradant 3-chloro-5-hydroxypyrazine adductsResult of

by water (slower).

Part 2: Degradation Mechanisms (The "Why")

Understanding the specific pathways allows us to design the correct prevention strategy.

Pathway A: Base-Promoted Hydrolysis (Autocatalytic)

Even trace moisture can initiate hydrolysis. As the ester cleaves, it generates the free carboxylic acid. This acid can protonate the pyrazine nitrogens, further activating the ring and accelerating the degradation of remaining ester molecules (autocatalysis).

Pathway B: Nucleophilic Aromatic Substitution ( )

The chlorine at the C3 position is particularly vulnerable due to the "ortho" effect of the ester and the adjacent ring nitrogen. In the presence of strong nucleophiles (or prolonged exposure to moisture/heat), the chlorine can be displaced, destroying the scaffold's regioselectivity for future reactions.

Visualization: Degradation Pathways

The following diagram illustrates the cascade of failure if storage conditions are breached.

DegradationPathways Target Methyl 3,5-dichloropyrazine- 2-carboxylate (Intact API) Acid 3,5-Dichloropyrazine- 2-carboxylic acid (Primary Impurity) Target->Acid Hydrolysis (Fast) Hydroxy Methyl 5-chloro-3-hydroxy- pyrazine-2-carboxylate (Secondary Impurity) Target->Hydroxy SNAr Displacement (Slow, requires heat) Moisture Moisture / H2O (Atmospheric) Moisture->Target Attack on Ester Acid->Target Acid Catalysis (Accelerates Hydrolysis)

Figure 1: Mechanistic pathways of degradation. Note the autocatalytic loop where the breakdown product accelerates further decay.

Part 3: Storage & Handling Protocols[2][3]

Based on the reactivity profile, the following protocols are mandatory for maintaining scientific integrity.

The "Golden Rule" of Storage

Temperature: Refrigerate at


  for short-term (<1 month).
Long-Term:  Store at 

for periods exceeding 30 days. Atmosphere: Inert Gas (Argon or Nitrogen) is non-negotiable for opened containers.
Container Specifications
  • Primary: Amber glass vial (borosilicate) with a Teflon-lined screw cap.

  • Secondary: The vial must be placed inside a desiccator or a heat-sealed aluminized Mylar bag with active silica gel packets.

  • Why Amber? Halogenated heterocycles can generate free radicals under UV light, leading to dechlorination.

Handling Workflow (The "Cold Chain" Logic)

Condensation is the enemy. When removing the compound from cold storage (


), you risk condensing atmospheric water onto the cold solid.

Protocol:

  • Remove vial from freezer.

  • DO NOT OPEN. Place the vial in a desiccator at room temperature.

  • Allow to equilibrate for 30–60 minutes until the vial reaches ambient temperature.

  • Open only in a low-humidity environment (glovebox preferred, or under a nitrogen funnel).

  • Re-purge headspace with Argon before re-sealing.

Visualization: Storage Decision Tree

StorageProtocol Start Incoming Material Methyl 3,5-dichloropyrazine-2-carboxylate Duration Intended Usage Period? Start->Duration ShortTerm < 30 Days Duration->ShortTerm LongTerm > 30 Days Duration->LongTerm Fridge Storage: 2-8°C Amber Vial + Desiccant ShortTerm->Fridge Freezer Storage: -20°C Sealed Mylar Bag + Argon LongTerm->Freezer Handling Equilibration Step (Warm to RT in Desiccator) Fridge->Handling Freezer->Handling Usage Weighing/Reaction (Avoid Humidity) Handling->Usage

Figure 2: Decision logic for storage conditions based on usage timeline.

Part 4: Quality Control & Self-Validating Analysis

Do not assume purity based on the label. Before using this intermediate in critical steps (e.g., GMP synthesis or high-cost coupling), validate its integrity.

Recommended HPLC Method

This method separates the intact ester from the hydrolyzed acid and potential hydroxy-impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    , 
    
    
    
    ).
  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of the acid, sharpening the peak).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyrazine absorption max) and 280 nm.

  • Pass Criteria:

    • Main Peak (Ester) > 98.0% Area.

    • Acid Impurity (Early eluting) < 0.5%.

Why this works: The carboxylic acid degradant is much more polar than the methyl ester. On a C18 column, the acid will elute significantly earlier (approx.


 2-3 min) compared to the ester (approx. 

6-7 min), providing a clear "Go/No-Go" signal.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for reactivity of electron-deficient diazines).
  • PubChem. (2025).[2][3] Compound Summary: Methyl 3,5-dichloropyrazine-2-carboxylate.[1][4] National Library of Medicine. Retrieved January 30, 2026, from [Link]

Sources

Exploratory

The 1,4-Diazine Scaffold: A Technical Guide to Pyrazine-Based Heterocycles

Executive Summary & Chemical Identity[1] Pyrazine (1,4-diazine) represents a distinct class of six-membered aromatic heterocycles characterized by nitrogen atoms at the 1 and 4 positions. Unlike its isomer pyrimidine (1,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Pyrazine (1,4-diazine) represents a distinct class of six-membered aromatic heterocycles characterized by nitrogen atoms at the 1 and 4 positions. Unlike its isomer pyrimidine (1,3-diazine), pyrazine possesses a center of inversion, resulting in a net dipole moment of zero. However, the electronegativity of the para-nitrogen atoms renders the ring highly


-electron deficient, creating a "privileged scaffold" in medicinal chemistry.

This deficiency dictates its reactivity profile: it is resistant to electrophilic aromatic substitution (SEAr) but highly susceptible to nucleophilic attack and radical functionalization. This guide explores the trajectory of pyrazine from a 19th-century synthetic curiosity to a cornerstone of modern antimycobacterial and antineoplastic pharmacotherapy.

Core Physicochemical Properties
PropertyValue/CharacteristicImplication for Drug Design
Geometry Planar,

symmetry
Rigid spacer for pharmacophores
Basicity (

)
~0.6 (Conjugate acid)Very weak base; remains unprotonated at physiological pH
LogP -0.23High water solubility compared to benzene/pyridine
Reactivity Electron-deficientFacilitates Nucleophilic Aromatic Substitution (

)

Historical Genesis: From "Amarone" to Nomenclature[2]

The discovery of pyrazine predates the understanding of its structure. In 1844 , French chemist Auguste Laurent isolated a crystalline substance from the dry distillation of


-phenyl-

-(benzylideneamino)acetonitrile. He named it "amarone" (later identified as tetraphenylpyrazine).

It was not until the late 19th century that the parent ring system was synthesized and correctly classified.

  • 1876: Stoehr synthesizes 2,5-diphenylpyrazine.

  • 1879: H. Gutknecht establishes the self-condensation of

    
    -amino ketones, a method that remains the mechanistic bedrock of pyrazine synthesis.
    
  • 1887: Mason and Wolff independently propose the term "pyrazine" (from pyr + aza + ine), superseding the earlier proposed "piazine" (para-diazine).

Visualization: The Historical & Synthetic Timeline

PyrazineHistory Laurent 1844: Laurent Isolates 'Amarone' (Tetraphenylpyrazine) Gutknecht 1879: Gutknecht Self-Condensation of Alpha-Amino Ketones Laurent->Gutknecht Nomenclature 1887: Mason/Wolff 'Pyrazine' Name Standardized Gutknecht->Nomenclature PZA 1952: Pyrazinamide Synthesized for TB (Kushner et al.) Nomenclature->PZA Minisci 1971: Minisci Radical Alkylation (C-H Activation) PZA->Minisci Bortezomib 2003: Bortezomib FDA Approval (Proteasome Inhibitor) Minisci->Bortezomib

Figure 1: Chronological evolution of pyrazine chemistry from isolation to blockbuster therapeutic application.

Synthetic Methodologies: Classical vs. Modern

The Classical Approach: Gutknecht Condensation

The Gutknecht synthesis involves the dimerization of


-amino ketones. This reaction is thermodynamically driven by the formation of the aromatic ring after oxidation.

Mechanism:

  • Dimerization: Two molecules of

    
    -amino ketone condense to form a dihydropyrazine intermediate (usually 2,5-dihydropyrazine).
    
  • Oxidation: Spontaneous air oxidation or chemical oxidation (e.g., with

    
     or 
    
    
    
    ) yields the fully aromatic pyrazine.
Protocol 1: Synthesis of 2,5-Dimethylpyrazine (Gutknecht Adaptation)

Note: This protocol demonstrates the self-condensation principle.

Reagents: Aminoacetone hydrochloride, Sodium hydroxide (NaOH), Mercury(II) chloride (


 - oxidant/catalyst), Water.
  • Neutralization: Dissolve aminoacetone hydrochloride (10 mmol) in water (20 mL) at 0°C. Slowly add 10% aqueous NaOH until pH reaches ~9.0. Why: The free amine is required for nucleophilic attack on the carbonyl of the second molecule.

  • Condensation: Stir the solution at room temperature for 2 hours. The solution will darken as the dihydropyrazine forms.

  • Oxidation: Add

    
     (20 mmol) to the reaction mixture and reflux for 1 hour. Why: Dihydropyrazines are unstable; metal salts accelerate aromatization.
    
  • Extraction: Cool to room temperature. Extract with Dichloromethane (DCM) (3 x 15 mL).

  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via distillation or flash chromatography (EtOAc/Hexane).
    
The Modern Approach: Minisci Radical C-H Functionalization

Due to the electron-deficient nature of pyrazine, standard Friedel-Crafts alkylations fail. The Minisci reaction utilizes carbon-centered radicals to attack the protonated heteroaromatic ring, allowing for direct C-H functionalization without pre-functionalization (e.g., halides).

Protocol 2: Silver-Catalyzed Alkylation of Pyrazine

Reagents: Pyrazine (1 equiv), Carboxylic Acid (Alkyl source, 2 equiv), Silver Nitrate (


, 0.2 equiv), Ammonium Persulfate (

, 1.5 equiv), TFA/Water.
  • Solvent System: Dissolve pyrazine (1.0 mmol) and the alkyl carboxylic acid (2.0 mmol) in a mixture of Water/DCM (1:1) or 10% TFA in water. Why: Acidic conditions protonate the pyrazine (

    
     ~0.6), increasing its electrophilicity and susceptibility to radical attack.
    
  • Radical Generation: Add

    
     (0.2 mmol). Heat to 40°C.
    
  • Initiation: Add

    
     (1.5 mmol) dropwise over 20 minutes.
    
    • Mechanism:[1][2][3][4][5][6][7] Persulfate oxidizes

      
       to 
      
      
      
      .
      
      
      undergoes oxidative decarboxylation of the carboxylic acid, generating an alkyl radical (
      
      
      ).
  • Reaction: Stir for 2-4 hours. The

    
     attacks the protonated pyrazine at the C-2 position.
    
  • Workup: Basify with saturated

    
     (to deprotonate the product). Extract with DCM.
    

Pharmacological Renaissance

The transition of pyrazines from industrial intermediates to life-saving drugs relies on their ability to act as bioisosteres for pyridine and benzene, offering improved solubility and metabolic stability.

Pyrazinamide (PZA): The Tuberculosis Paradox

PZA is a frontline drug for Mycobacterium tuberculosis (Mtb).[4][5] It is unique because it is a prodrug that requires activation by the bacterial enzyme pyrazinamidase (PncA) .[8][9][10]

Mechanism of Action (MOA):

  • Diffusion: PZA enters the bacillus via passive diffusion.

  • Activation: Intracellular PncA converts PZA to Pyrazinoic Acid (POA).[5]

  • Efflux/Influx Loop: POA is pumped out. In an acidic extracellular environment (typical of inflammation), POA becomes protonated (H-POA) and re-enters the cell.

  • Target Engagement:

    • RpsA: Inhibits trans-translation (ribosomal rescue).

    • PanD: Inhibits aspartate decarboxylase (depleting Coenzyme A).[4]

    • Acidification: Cytoplasmic accumulation of POA disrupts membrane potential.

PZAMechanism cluster_extracellular Extracellular Space (Acidic pH 5.5) cluster_intracellular M. tuberculosis Cytoplasm (Neutral pH) PZA_ext PZA (Prodrug) PZA_int PZA PZA_ext->PZA_int Passive Diffusion HPOA_ext H-POA (Protonated) POA_int POA- (Anion) (Accumulates) HPOA_ext->POA_int Re-entry (Protonophore) PZA_int->POA_int Activation by PncA PncA Enzyme: PncA (Pyrazinamidase) POA_int->HPOA_ext Efflux Pump Targets Targets: 1. RpsA (Ribosome) 2. PanD (CoA Synth) 3. Membrane Potential POA_int->Targets Inhibition

Figure 2: The "Proton Trap" mechanism of Pyrazinamide in M. tuberculosis.

Bortezomib: Proteasome Inhibition

Bortezomib (Velcade) revolutionized multiple myeloma treatment. It is a dipeptide boronic acid. The pyrazine-2-carboxylic acid moiety serves as the N-terminal cap.

  • Role of Pyrazine: It forms critical hydrogen bonds within the S3 subsite of the 20S proteasome

    
    5-subunit, anchoring the molecule while the boronic acid forms a reversible covalent bond with the catalytic threonine.
    
Convergent Synthesis Workflow

The industrial synthesis is convergent to prevent racemization of the amino acid residues.

BortezomibSynthesis FragmentA Fragment A: Pyrazine-2-carboxylic acid Coupling Amide Coupling (TBTU/DIPEA) FragmentA->Coupling FragmentB Fragment B: Phe-Leu-Boronate (Pinanediol Protected) FragmentB->Coupling Intermediate Protected Bortezomib Coupling->Intermediate Deprotection Deprotection (Isobutylboronic acid/HCl) Intermediate->Deprotection Final Bortezomib (Free Boronic Acid) Deprotection->Final

Figure 3: Convergent synthesis of Bortezomib preventing dipeptide racemization.

Summary of FDA-Approved Pyrazines

Drug NameIndicationTargetRole of Pyrazine Ring
Pyrazinamide TuberculosisRpsA / PanDProdrug core; converted to active acid.[8][9]
Bortezomib Multiple Myeloma20S ProteasomeN-terminal cap; H-bonding in S3 pocket.
Glipizide Type 2 DiabetesSulfonylurea ReceptorLipophilic spacer; increases potency.
Amiloride HypertensionENaC (Na+ Channel)Pyrazinecarboxamide core; basicity modulation.
Oltipraz SchistosomiasisGST / Nrf2Fused pyrazine-dithiole; Michael acceptor precursor.

References

  • Laurent, A. (1844). Sur une nouvelle substance, l'amarone. Annales de Chimie et de Physique.

  • Gutknecht, H. (1879).[11] Ueber Nitrosoäthylmethylketon. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.

  • Shi, W., et al. (2011). Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis.[8][9][10] Science, 333(6049), 1630-1632.

  • Minisci, F., et al. (1971).[3] Nucleophilic character of alkyl radicals: substitution of heteroaromatic bases. Tetrahedron, 27(15), 3575-3579.

  • Adams, J., et al. (1998). Proteasome inhibitors: A novel class of potent and effective antitumor agents. Cancer Research, 59(11), 2615-2622.

  • Zhu, Y., et al. (2014). Synthesis of Bortezomib. U.S. Patent No. 20140171646.

Sources

Protocols & Analytical Methods

Method

synthesis of Methyl 3,5-dichloropyrazine-2-carboxylate from pyrazine-2-carboxylic acid

Strategic Overview & Route Selection The synthesis of Methyl 3,5-dichloropyrazine-2-carboxylate (Target) from Pyrazine-2-carboxylic acid (Starting Material) presents a classic challenge in heterocyclic chemistry: the ele...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Route Selection

The synthesis of Methyl 3,5-dichloropyrazine-2-carboxylate (Target) from Pyrazine-2-carboxylic acid (Starting Material) presents a classic challenge in heterocyclic chemistry: the electron-deficient pyrazine ring is inert to standard electrophilic aromatic substitution. Direct chlorination (e.g.,


, Lewis acids) is ineffective and destructive.

To achieve regioselective functionalization at the C3 and C5 positions, we must activate the ring via


-oxidation . The nucleophilic oxygen of the 

-oxide activates the adjacent carbons for nucleophilic attack by chloride ions (via a Vilsmeier-Haack type mechanism) while simultaneously serving as a leaving group.
The Selected Route: The -Oxide Activation Pathway

This protocol utilizes a three-phase linear sequence:

  • Esterification: Protection of the carboxylic acid to prevent decarboxylation and improve solubility.

  • Exhaustive

    
    -Oxidation:  Conversion to the pyrazine-1,4-dioxide to activate both the C3 and C5 positions.
    
  • Deoxygenative Chlorination: Reaction with Phosphorus Oxychloride (

    
    ) to install chlorine atoms while restoring aromatization.
    

Critical Process Parameter (CPP): The chlorination of pyrazine-N-oxides often yields regioisomeric mixtures (3,5-dichloro vs. 3,6-dichloro). This protocol emphasizes the purification strategy required to isolate the 3,5-isomer.

Reaction Scheme & Logic

G SM Pyrazine-2-carboxylic Acid Step1 Step 1: Esterification (MeOH, SOCl2) SM->Step1 Inter1 Methyl pyrazine-2-carboxylate Step1->Inter1 Step2 Step 2: N-Oxidation (mCPBA or UHP/TFAA) Inter1->Step2 Inter2 Methyl pyrazine-2-carboxylate 1,4-dioxide Step2->Inter2 Step3 Step 3: Chlorination (POCl3, Reflux) Inter2->Step3 Product Methyl 3,5-dichloropyrazine- 2-carboxylate Step3->Product Major/Minor Separation Req. Byproduct Isomer Byproduct (3,6-dichloro) Step3->Byproduct

Caption: Sequential activation of the pyrazine core via 1,4-dioxide formation followed by nucleophilic chlorination.

Detailed Experimental Protocols

Phase 1: Methyl Ester Formation

Objective: Convert Pyrazine-2-carboxylic acid to Methyl pyrazine-2-carboxylate. Rationale: The acid chloride intermediate is generated in situ using thionyl chloride, followed by methanolysis. This prevents the solubility issues associated with the zwitterionic acid.

Materials:

  • Pyrazine-2-carboxylic acid (1.0 eq)[1]

  • Methanol (anhydrous, 10-15 vol)

  • Thionyl Chloride (

    
    , 1.5 eq)
    

Protocol:

  • Setup: Charge Pyrazine-2-carboxylic acid into a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Solvent: Add anhydrous Methanol. The starting material may be a suspension.

  • Addition: Cool the mixture to 0°C. Add

    
     dropwise over 30 minutes. Caution: Highly Exothermic. Evolution of 
    
    
    
    and
    
    
    gas.
  • Reaction: Allow to warm to room temperature (RT), then heat to reflux (65°C) for 4–6 hours.

  • Monitoring: Check via TLC (EtOAc/Hexane 1:1) or HPLC.[1][2]

  • Workup: Concentrate the mixture under reduced pressure to remove MeOH and excess

    
    .
    
  • Neutralization: Dissolve residue in DCM, wash with saturated

    
     (aq) to remove residual acid.
    
  • Isolation: Dry organic layer (

    
    ), filter, and concentrate.
    
    • Expected Yield: >90%[3][4]

    • Appearance: Off-white solid.

Phase 2: Exhaustive -Oxidation

Objective: Synthesize Methyl pyrazine-2-carboxylate 1,4-dioxide. Rationale: To functionalize both C3 and C5, we need the 1,4-dioxide. Standard oxidation often stops at the 4-oxide. We employ Urea Hydrogen Peroxide (UHP) with Trifluoroacetic Anhydride (TFAA) or excess mCPBA to drive the reaction to the dioxide.

Materials:

  • Methyl pyrazine-2-carboxylate (1.0 eq)[1]

  • m-Chloroperoxybenzoic acid (mCPBA, 70-75%, 4.0 eq) or UHP/TFAA system.

  • Dichloromethane (DCM, 20 vol)

Protocol:

  • Dissolution: Dissolve the ester in DCM.

  • Addition: Add mCPBA in portions at RT. Note: If using UHP/TFAA, add UHP first, cool to 0°C, then add TFAA dropwise.

  • Reflux: Heat the mixture to mild reflux (40°C) for 12–24 hours. The second

    
    -oxidation is kinetically slower than the first.
    
  • Monitoring: HPLC is critical here. Look for the shift to the more polar dioxide species.

  • Workup: Cool to 0°C. Filter off the precipitated m-chlorobenzoic acid byproduct.

  • Wash: Wash the filtrate vigorously with 10%

    
     (to quench peroxides) and then saturated 
    
    
    
    .
  • Purification: The dioxide is highly polar. If purity is <90%, recrystallize from Ethanol/Water.

    • Key Indicator: Loss of aromaticity in NMR signals; downfield shift of adjacent protons.

Phase 3: Deoxygenative Chlorination (Vilsmeier-Haack Conditions)

Objective: Convert the 1,4-dioxide to Methyl 3,5-dichloropyrazine-2-carboxylate. Rationale:


 reacts with the 

-oxide oxygen to form a chlorophosphonium intermediate. Chloride then attacks the

-carbon (C3 or C5), followed by elimination of the phosphate group, restoring the aromatic ring with a chlorine substituent.

Materials:

  • Methyl pyrazine-2-carboxylate 1,4-dioxide (1.0 eq)

  • Phosphorus Oxychloride (

    
    , 10 vol) - Acts as solvent and reagent.
    
  • Triethylamine (

    
    , 1.0 eq) - Optional base to buffer HCl.
    

Protocol:

  • Safety Check: Ensure all glassware is bone-dry.

    
     reacts violently with water.
    
  • Addition: Place the 1,4-dioxide in a flask. Add

    
     slowly at 0°C.
    
  • Reaction: Slowly heat the mixture to 80–90°C.

    • Warning: An exotherm may occur around 50–60°C as the reaction initiates.

  • Duration: Stir at temperature for 3–5 hours.

  • Quenching (Critical):

    • Cool reaction mass to RT.

    • Pour the reaction mass slowly onto crushed ice/water (100 vol) with vigorous stirring. Do not add water to the reaction mass.

    • Maintain temperature <20°C during quench to prevent ester hydrolysis.

  • Extraction: Extract immediately with Ethyl Acetate (3x).

  • Purification (Isomer Separation):

    • The crude will contain Methyl 3,6-dichloropyrazine-2-carboxylate (often major) and Methyl 3,5-dichloropyrazine-2-carboxylate (target).

    • Column Chromatography: Silica gel. Eluent gradient: 5%

      
       20% EtOAc in Hexanes.
      
    • Differentiation: The 3,5-dichloro isomer is typically less polar than the 3,6-isomer due to the symmetry of the dipole moments relative to the ester.

Quantitative Data Summary

ParameterPhase 1 (Ester)Phase 2 (Dioxide)Phase 3 (Chlorination)
Reagents



Temperature 65°C (Reflux)40°C80–90°C
Time 4–6 h12–24 h3–5 h
Typical Yield 90–95%60–75%30–45% (Combined Isomers)
Key Risk Exotherm on

add
Peroxide accumulationViolent Quench; Regio-control

Troubleshooting & Quality Control

Regioselectivity Verification (NMR)

Distinguishing the 3,5-dichloro isomer from the 3,6-dichloro isomer is vital.

  • Target (3,5-dichloro): Contains one aromatic proton at the C6 position. This proton is adjacent to a Nitrogen but not adjacent to the ester or a chlorine at C5 (it is meta to the ester).

  • Isomer (3,6-dichloro): Contains one aromatic proton at the C5 position.

  • 1H NMR (DMSO-d6):

    • 3,5-dichloro:[2] Singlet typically around

      
       8.8 – 9.0 ppm.
      
    • 3,6-dichloro: Singlet typically shifted slightly upfield relative to the 3,5 due to shielding effects, but definitive assignment requires NOE or comparison with authentic standards.

    • Reference Data: Methyl 3,5-dichloropyrazine-2-carboxylate shows a singlet at

      
       8.94 ppm (DMSO-d6) [1].
      
Common Failure Modes
  • Low Yield in Step 2: Incomplete oxidation. If the mono-oxide (4-oxide) remains, Step 3 will yield primarily the 6-chloro derivative, not the 3,5-dichloro. Action: Use large excess of oxidant and extend time.

  • Hydrolysis in Step 3: If the quench is too hot or pH is not controlled, the methyl ester will hydrolyze back to the acid. Action: Quench on ice; keep cold; extract immediately.

References

  • Sato, N. (1982).[1] Studies on pyrazines.[1][2][3][4][5][6][7][8] Part 8: Synthesis of chloropyrazines via N-oxides. Journal of Heterocyclic Chemistry.[1] (Foundational methodology for N-oxide chlorination).

  • FujiFilm Corp. (2002). Process for preparation of chloropyrazine derivatives.[1][2][3][4][6][8] EP1184376A1.[2] (Industrial context for 3,5-dichloro derivatives).

  • Vertex AI Search. (2025). Grounding Data on Pyrazine Chlorination. (Verified via search results 1.1, 1.3, 1.8).

Sources

Application

detailed protocol for nucleophilic aromatic substitution on dichloropyrazines

Precision Engineering of Pyrazines: Protocols for Regioselective on Dichloropyrazines Abstract & Strategic Importance Dichloropyrazines are ubiquitous scaffolds in the synthesis of FDA-approved kinase inhibitors (e.g., C...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Engineering of Pyrazines: Protocols for Regioselective on Dichloropyrazines

Abstract & Strategic Importance

Dichloropyrazines are ubiquitous scaffolds in the synthesis of FDA-approved kinase inhibitors (e.g., Crizotinib intermediates, Bortezomib analogs) and bioactive agrochemicals. However, their utility is often bottlenecked by the challenge of regioselectivity . While the pyrazine ring is inherently electron-deficient (


-deficient), making it an excellent candidate for Nucleophilic Aromatic Substitution (

), controlling which chlorine is displaced—and preventing over-reaction to the bis-substituted product—requires precise kinetic control.

This guide provides a validated protocol for the mono-functionalization of 2,6- and 2,3-dichloropyrazines. It moves beyond generic textbook conditions, offering a mechanistic rationale for solvent selection, base choice, and temperature control to maximize yield and regiopurity.

Mechanistic Grounding: The "Para-Nitrogen" Effect

To optimize these reactions, one must understand the electronic landscape of the pyrazine ring. Unlike pyridine, pyrazine possesses two nitrogen atoms para to each other.

  • Activation: The nitrogen atoms exert a strong inductive (-I) and mesomeric (-M) effect, significantly lowering the LUMO energy of the ring carbons. This makes the C-Cl bonds highly susceptible to nucleophilic attack.

  • The Intermediate: The rate-determining step is usually the formation of the Meisenheimer complex (anionic

    
    -complex). The negative charge is best stabilized when it can be delocalized onto the electronegative nitrogen atoms.
    
  • Regioselectivity Rules (The "EWG/EDG" Directive):

    • 2,6-Dichloropyrazine: Symmetric. The first substitution is statistically random but kinetically rapid. The introduction of an electron-donating group (EDG), such as an amine or alkoxide, deactivates the ring, making the second substitution significantly slower. This "self-braking" effect facilitates mono-substitution.

    • Unsymmetrical Dichloropyrazines (e.g., 2-substituted-3,5-dichloro):

      • Rule 1: If the substituent at C2 is an EWG (e.g., ester, nitrile), nucleophilic attack prefers C5 (para to the EWG).

      • Rule 2: If the substituent at C2 is an EDG (e.g., amine, methoxy), nucleophilic attack prefers C3 (ortho to the EDG, often driven by H-bonding or specific solvation effects, though steric hindrance can shift this).

Visualization: Regioselectivity Logic

Regioselectivity Start Dichloropyrazine Scaffold Sym 2,6-Dichloro (Symmetric) Start->Sym Unsym 2-Substituted 3,5-Dichloro Start->Unsym Mono Mono-Substituted Product Sym->Mono Low Temp (0-25°C) Polar Aprotic C5_Attack Target C5 (Para to R) Unsym->C5_Attack If R = EWG (e.g., -CO2Me, -CN) C3_Attack Target C3 (Ortho to R) Unsym->C3_Attack If R = EDG (e.g., -NH2, -OMe) Bis Bis-Substituted (Over-reaction) Mono->Bis High Temp (>80°C) Excess Nucleophile

Figure 1: Decision tree for predicting and controlling regioselectivity in chloropyrazines based on electronic directing effects.

Validated Protocols

Protocol A: High-Fidelity Mono-Amination of 2,6-Dichloropyrazine

Target Audience: Synthesis of early-stage intermediates where bis-substitution is a common impurity.

Reagents:

  • 2,6-Dichloropyrazine (1.0 equiv)

  • Primary/Secondary Amine (1.05 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Isopropanol (IPA) or THF. Note: Avoid DMF/DMSO for simple amines if possible, as IPA allows for easier workup and sufficient rate at mild temps.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloropyrazine (10 mmol) in Isopropanol (50 mL, 0.2 M).

    • Why IPA? Protic solvents can assist in stabilizing the leaving group (chloride) through H-bonding, and IPA is easily removed. For less reactive amines, switch to THF or Dioxane.

  • Temperature Control: Cool the solution to 0°C using an ice bath.

    • Critical Control Point: Although the reaction can proceed at RT, starting at 0°C suppresses the kinetic energy available for the second substitution.

  • Addition: Add DIPEA (12 mmol) followed by the slow, dropwise addition of the amine (10.5 mmol) over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the starting material (M) and appearance of Mono-sub (M+Amine-HCl). If Bis-sub (M+2*Amine-2HCl) appears >5%, cool back down or stop immediately.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove IPA.

    • Redissolve residue in EtOAc and wash with water (x2) and Brine (x1).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically 0-30% EtOAc in Hexanes).

Protocol B: Regioselective Displacement on 2-EWG-3,5-Dichloropyrazine

Target Audience: Advanced scaffold functionalization (e.g., 3,5-dichloro-2-pyrazinecarbonitrile).

Reagents:

  • 3,5-Dichloro-2-cyanopyrazine (1.0 equiv)

  • Nucleophile (Amine/Alkoxide) (1.0 equiv)

  • Base:

    
     (2.0 equiv) for amines; NaH (1.1 equiv) for alcohols.
    
  • Solvent: Anhydrous THF (for alcohols) or DMF (for amines).

Step-by-Step Methodology:

  • Setup: Dissolve substrate in anhydrous THF (0.1 M) under Nitrogen atmosphere.

  • Cooling: Cool to -78°C (Dry ice/Acetone).

    • Why so cold? The nitrile group (EWG) at C2 makes the ring extremely electrophilic. At RT, reaction rates are too fast to control regioselectivity effectively.

  • Nucleophile Addition:

    • For Amines: Add amine mixed with base slowly.

    • For Alcohols: Pre-form the alkoxide (ROH + NaH) in a separate flask, then transfer via cannula to the cooled pyrazine solution.

  • Mechanism Check: The nucleophile will preferentially attack C5 (para to the nitrile).

  • Quench: Quench with saturated

    
     solution while still cold to freeze the equilibrium.
    
  • Extraction: Extract with EtOAc, wash with water to remove DMF (if used), and purify.

Optimization Data & Solvent Effects

The choice of solvent profoundly impacts the reaction rate (


). For 

, polar aprotic solvents stabilize the transition state but can also accelerate impurity formation.
SolventDielectric Constant (

)
Reaction RateRecommended ForRisk Factor
THF 7.5ModerateHighly reactive substrates (e.g., 2,3-dichloro)Low; easy workup.
Dioxane 2.2SlowHigh-temperature reactions (>90°C)Peroxide formation.
DMF 36.7FastUnreactive amines / Sterically hindered nucleophilesDifficult removal; promotes bis-sub.
DMSO 46.7Very FastWeak nucleophiles (e.g., anilines)Workup requires extensive water wash.
IPA 18.0ModerateSimple aliphatic aminesSolvolysis (formation of isopropoxy ether).

Experimental Workflow Diagram

Workflow Setup 1. Setup Inert Atm ($N_2$), Dry Solvent Cooling 2. Thermal Control 0°C (Standard) or -78°C (EWG-activated) Setup->Cooling Addition 3. Controlled Addition Slow addition of Nucleophile Cooling->Addition Monitor 4. Monitor (LCMS/TLC) Check for Bis-substitution Addition->Monitor Decision Bis-product forming? Monitor->Decision Stop Quench Immediately (Cold NH4Cl) Decision->Stop Yes (>5%) Continue Continue to Completion Decision->Continue No Workup 5. Workup & Purification Acidic wash (remove amine) -> Column Stop->Workup Continue->Workup

Figure 2: Operational workflow emphasizing the critical decision point at the monitoring stage to prevent over-reaction.

Troubleshooting & Common Pitfalls

  • Bis-Substitution:

    • Cause: Reaction temperature too high or excess nucleophile used.

    • Fix: Strictly use 1.0–1.05 equivalents of nucleophile. Lower temperature by 20°C. Add the nucleophile to the pyrazine (inverse addition) to keep pyrazine in excess during addition.

  • Hydrolysis (Pyrazinone formation):

    • Observation: Formation of a highly polar spot/peak (M-Cl+OH).

    • Cause: Wet solvent or hydroxide in the base (e.g., old NaOH/KOH).

    • Fix: Use anhydrous solvents (THF/DMF). Use non-nucleophilic organic bases (DIPEA,

      
      ) or dry inorganic bases (
      
      
      
      ).
  • Regio-scrambling:

    • Observation: Mixture of isomers in 2,3-dichloro systems.

    • Fix: Regioselectivity is inherent to the substrate electronics. If the "EWG/EDG" rules don't yield the desired isomer, consider a different synthetic route, such as starting with a chloropyrazine-N-oxide (which alters the dipole) or using Pd-catalyzed cross-coupling (Buchwald-Hartwig) which may offer different selectivity profiles based on steric bulk of the ligand.

References

  • Regioselectivity in 3,5-Dichloropyrazines

    • Title: Studies on the Regioselective Nucleophilic Aromatic Substitution ( ) Reaction of 2-Substituted 3,5-Dichloropyrazines.
    • Source: ResearchG
    • URL:[Link][1]

  • General Pyrazine Synthesis & Drug Discovery

    • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.[2]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Kinase Inhibitor Applications (Imidazo-pyrazines)

    • Title: Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.[3]

    • Source: ResearchGate.[4][5]

    • URL:[Link]

  • Mechanistic Insight (Related Pyrimidine Analogs)

    • Title: Regioselective Control of the Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: PubMed.
    • URL:[Link]

Sources

Method

Application Note: A Researcher's Guide to the Regioselective Amination of Methyl 3,5-dichloropyrazine-2-carboxylate

Introduction: The Strategic Value of Substituted Pyrazines Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Pyrazines

Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding have made them privileged structures in the development of therapeutics ranging from antiviral agents to kinase inhibitors.[3][4] Among the vast library of pyrazine-based building blocks, Methyl 3,5-dichloropyrazine-2-carboxylate stands out as a versatile and highly reactive intermediate. Its two distinct chlorine atoms, activated by the electron-withdrawing methyl carboxylate group, provide a platform for sequential, regioselective functionalization.

This application note provides a comprehensive technical guide for researchers on the reaction of Methyl 3,5-dichloropyrazine-2-carboxylate with amines. We will delve into the underlying reaction mechanism, explain the principles governing its regioselectivity, and provide detailed, field-proven protocols for conducting the synthesis and characterizing the products. This reaction, a cornerstone of heterocyclic chemistry, is pivotal for creating diverse molecular libraries essential for modern drug development programs.

Reaction Mechanism: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr reaction on an aromatic ring is typically a two-step addition-elimination process.[5] The presence of strong electron-withdrawing groups (EWGs) on the ring is crucial for stabilizing the negatively charged intermediate, making the reaction feasible.[6]

The Role of the Carboxylate Group and Regioselectivity

In Methyl 3,5-dichloropyrazine-2-carboxylate, the methyl carboxylate (-COOCH₃) group at the C2 position is a powerful EWG. This group significantly influences which of the two chlorine atoms (at C3 or C5) is preferentially substituted.

A study on the SNAr reaction of 2-substituted 3,5-dichloropyrazines revealed a critical principle:

  • When the C2 position is occupied by an electron-withdrawing group (EWG) , nucleophilic attack occurs preferentially at the C5-position .[7]

  • Conversely, an electron-donating group (EDG) at C2 would direct the attack to the C3-position.[7]

This selectivity is a direct consequence of the stability of the intermediate formed during the reaction, known as the Meisenheimer complex . When the amine nucleophile attacks the C5 position, the resulting negative charge can be delocalized across the pyrazine ring and, most importantly, onto the oxygen atoms of the C2-carboxylate group through resonance. This extensive delocalization provides significant stabilization. Attack at the C3 position does not allow for this direct resonance stabilization by the carboxylate group, making that pathway energetically less favorable.

SNAr_Mechanism

Experimental Application Notes & Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be required depending on the specific amine used.

Core Protocol: Synthesis of Methyl 3-chloro-5-(substituted amino)pyrazine-2-carboxylate

This procedure details the general method for the monosubstitution of an amine onto the pyrazine core.

Materials & Reagents:

  • Methyl 3,5-dichloropyrazine-2-carboxylate

  • Amine of choice (e.g., dimethylamine, morpholine, aniline derivatives)

  • Solvent: 2-Propanol (Isopropanol) or Acetonitrile

  • Base (optional, for amine HCl salts): Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask, add Methyl 3,5-dichloropyrazine-2-carboxylate (1.0 eq). Dissolve the starting material in the chosen solvent (e.g., 2-Propanol, ~10-20 mL per gram of starting material). A patent for a similar reaction specifies 2-propanol as a suitable solvent.[8]

  • Amine Addition: Add the amine (1.1 to 1.5 eq) to the solution. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base like TEA or DIPEA (1.2 eq) to liberate the free amine.

  • Reaction Conditions: Stir the mixture at room temperature for 10-15 minutes. Then, heat the reaction to reflux (for 2-propanol, this is ~82°C). The reaction progress should be monitored.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The reaction is typically complete within 1-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, it can be isolated by filtration. Wash the solid with a small amount of cold solvent.

    • If the product remains in solution, remove the solvent under reduced pressure (rotary evaporation).

    • Redissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water, followed by a saturated brine solution to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude material can be purified by either recrystallization (e.g., from ethanol or an ethyl acetate/hexanes mixture) or silica gel column chromatography to yield the pure product.

General Workflow Overview

The following diagram outlines the logical flow from starting materials to the final, characterized product.

Workflow

Product Characterization

To ensure the correct product has been synthesized with high purity, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will confirm the presence of protons from the amine moiety and the methyl ester. The characteristic pyrazine proton signal will also be present.

    • ¹³C NMR will show the distinct carbon signals of the pyrazine ring, the ester carbonyl, and the amine substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹.

Data Summary & Troubleshooting

The success of the reaction is highly dependent on the nucleophilicity of the amine and the reaction conditions.

Table 1: Representative Reaction Parameters

Amine Type Relative Reactivity Typical Conditions Expected Outcome
Aliphatic Secondary High 2-Propanol, Reflux, 1-2h High yield, clean reaction
(e.g., Dimethylamine)
Aliphatic Primary Moderate-High Acetonitrile, Reflux, 2-4h Good yield, potential for N,N-dialkylation if excess starting material is present
(e.g., Benzylamine)
Aromatic Low DMF or DMSO, 100-120°C, 6-12h Lower yield, requires more forcing conditions due to reduced nucleophilicity

| (e.g., Aniline) | | | |

Table 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive amine (e.g., protonated).2. Insufficient temperature.3. Amine is a poor nucleophile. 1. Add a non-nucleophilic base (TEA, DIPEA).2. Ensure the reaction is at a vigorous reflux.3. Switch to a higher boiling point solvent (e.g., DMF) and increase the temperature.
Multiple Products Observed 1. Disubstitution (reaction at both C3 and C5).2. Side reaction with the ester group. 1. Use a stoichiometric amount of the amine (1.0-1.1 eq) and monitor carefully to stop after monosubstitution.2. Use milder conditions (lower temperature if possible) to avoid aminolysis of the ester.

| Difficult Purification | Product has similar polarity to starting material or byproducts. | Optimize the mobile phase for column chromatography. Consider derivatization or a different purification technique like preparative HPLC. |

Safety Precautions

  • Methyl 3,5-dichloropyrazine-2-carboxylate and its precursor, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, are classified as irritants. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9]

  • Always handle these chemicals in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The reaction of Methyl 3,5-dichloropyrazine-2-carboxylate with amines is a powerful and reliable method for synthesizing C5-substituted pyrazine derivatives. By understanding the underlying SNAr mechanism and the directing effect of the C2-carboxylate group, researchers can confidently predict and achieve the desired regioselectivity. The protocols and guidelines presented here offer a solid foundation for the synthesis of novel pyrazine compounds, enabling the expansion of chemical libraries for drug discovery and other applications.

References

  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. (2022). PubMed Central. [Link]

  • The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. (n.d.). University of Arizona. [Link]

  • Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. (1970).
  • Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester. (1991).
  • Reactions of Amines. (2021). Chemistry LibreTexts. [Link]

  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. (2022). Monatshefte für Chemie - Chemical Monthly. [Link]

  • Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. (2012). Semantic Scholar. [Link]

  • Directed nucleophilic aromatic substitution reaction. (2019). Royal Society of Chemistry. [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014). ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. (2014). JOCPR. [Link]

  • Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. (n.d.). PubChem. [Link]

  • Pyrazine derivative synthesis in a continuous-flow system. (2024). PubMed Central. [Link]

  • Favipiravir intermediate and synthesis method of favipiravir. (2020).
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. (2014). ResearchGate. [Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids. (2017). ResearchGate. [https://www.researchgate.net/publication/320149021_NMI MsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides]([Link] MsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides)

  • Concerted Nucleophilic Aromatic Substitutions. (2018). PubMed Central. [Link]

  • Scalable synthesis of favipiravir via conventional and continuous flow chemistry. (2021). RSC Advances. [Link]

  • The synthetic method of Favipiravir intermediate and Favipiravir. (2018).
  • Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Nucleophilic Aromatic Substitution (NAS). (2021). YouTube. [Link]

  • An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. (2023). Asian Journal of Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]

Sources

Application

Application Note &amp; Protocol: A Validated Laboratory-Scale Synthesis of Methyl 3,5-dichloropyrazine-2-carboxylate

Abstract: This document provides a comprehensive, field-proven guide for the laboratory synthesis of Methyl 3,5-dichloropyrazine-2-carboxylate, a key heterocyclic building block in modern drug discovery. Pyrazine scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven guide for the laboratory synthesis of Methyl 3,5-dichloropyrazine-2-carboxylate, a key heterocyclic building block in modern drug discovery. Pyrazine scaffolds are integral to numerous clinically significant pharmaceuticals, and access to well-characterized derivatives is critical for advancing medicinal chemistry programs.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also troubleshoot and adapt it. The protocol detailed herein is a robust esterification of 3,5-dichloropyrazine-2-carboxylic acid, selected for its high yield and operational simplicity.

Scientific Rationale and Synthesis Strategy

The pyrazine core is a privileged scaffold in medicinal chemistry, found in drugs targeting a wide array of diseases.[3] The specific substitution pattern of Methyl 3,5-dichloropyrazine-2-carboxylate, featuring two reactive chlorine atoms and a methyl ester, offers multiple handles for subsequent chemical modification, making it a versatile intermediate for constructing complex molecular architectures.

The chosen synthetic strategy is the direct esterification of the parent carboxylic acid, 3,5-dichloropyrazine-2-carboxylic acid. While classical Fischer esterification using acid catalysis is a common method, it is an equilibrium-driven process that often requires forcing conditions or removal of water to achieve high conversion.[4][5] To ensure a high-yielding and irreversible transformation, this protocol employs an SN2-type reaction. The carboxylic acid is first deprotonated by a mild base to form a carboxylate salt. This enhances the nucleophilicity of the oxygen, which then readily attacks an electrophilic methyl source, in this case, iodomethane. This approach is highly efficient and proceeds under mild conditions, preserving the integrity of the sensitive dichloropyrazine ring.

Experimental Protocol: Materials and Methodology

This section details the complete, step-by-step protocol for the synthesis of Methyl 3,5-dichloropyrazine-2-carboxylate.

Materials and Reagents

Quantitative data and key properties of all required reagents are summarized in the table below for ease of reference.

ReagentCAS NumberMolecular Wt. ( g/mol )AmountMolar Equiv.Notes
3,5-Dichloropyrazine-2-carboxylic acid312736-49-5192.992.68 g1.0Purity ≥97%
Sodium Bicarbonate (NaHCO₃)144-55-884.011.40 g~1.2Acts as the base
Iodomethane (CH₃I)74-88-4141.945.21 mL~6.0Reagent-grade, stabilized
Dimethylformamide (DMF)68-12-273.0920 mL-Anhydrous/dry grade
Ethyl Acetate (EtOAc)141-78-688.11~150 mL-Reagent-grade
10% Aqueous Citric Acid77-92-9 (anhydrous)-~50 mL-For work-up
Saturated Sodium Chloride (Brine)7647-14-558.44~50 mL-For work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-Drying agent

Required Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes for liquid transfer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • High-resolution Nuclear Magnetic Resonance (NMR) spectrometer

Synthesis Workflow Diagram

The overall process from starting materials to the purified final product is illustrated below.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Work-up cluster_purification Isolation & Analysis A Dissolve 3,5-dichloropyrazine-2-carboxylic acid and NaHCO3 in DMF B Add Iodomethane (CH3I) to the mixture at 23 °C A->B C Stir reaction until completion (Monitor by TLC/LC-MS) B->C D Dilute with 10% aq. Citric Acid C->D E Extract with Ethyl Acetate (EtOAc) D->E F Wash organic layer with H2O, then Brine E->F G Dry organic layer over MgSO4 F->G H Filter and concentrate under reduced pressure G->H I Characterize product (NMR, MS, etc.) H->I J Obtain Methyl 3,5-dichloropyrazine- 2-carboxylate as a brown solid I->J

Caption: Workflow for the synthesis of Methyl 3,5-dichloropyrazine-2-carboxylate.

Step-by-Step Synthesis Protocol

Safety Precaution: Iodomethane is toxic and a suspected carcinogen. This entire procedure must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, must be worn at all times.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloropyrazine-2-carboxylic acid (2.68 g, 13.9 mmol) and sodium bicarbonate (1.4 g, 16.6 mmol).[6]

  • Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the mixture at room temperature (approx. 23 °C) to dissolve the solids. The dissolution of the carboxylic acid is facilitated by its conversion to the sodium salt, which may result in some effervescence (CO₂ evolution).

  • Addition of Methylating Agent: Once the solids are dissolved, slowly add iodomethane (5.21 mL, 83 mmol) to the reaction mixture via syringe.[6]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the esterification should be monitored periodically (e.g., every 1-2 hours) by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is fully consumed.

  • Reaction Quench and Work-up: Upon completion, carefully dilute the reaction mixture with 10% aqueous citric acid (~50 mL).[6] This step neutralizes the excess sodium bicarbonate and quenches any remaining reactive species.

  • Extraction: Transfer the quenched mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[6]

  • Washing: Combine the organic layers and wash them sequentially with water (1 x 50 mL) and then with saturated aqueous sodium chloride (brine, 1 x 50 mL). The brine wash helps to remove residual water from the organic phase.[6]

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]

  • Final Product: The resulting residue is the crude product, Methyl 3,5-dichloropyrazine-2-carboxylate, which is typically obtained as a brown solid with high purity (reported yield: 98%).[6] If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) or flash column chromatography on silica gel can be performed.

Product Characterization

Validation of the final product's identity and purity is paramount.

  • Appearance: Brown solid.

  • Yield: 2.83 g (13.6 mmol, 98% theoretical yield).[6]

  • ¹H NMR Spectroscopy: The structure of the product can be confirmed by proton NMR. The expected spectrum shows two key signals.[6]

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.94 (s, 1H), 3.95 (s, 3H).[6]

      • Expert Interpretation: The singlet at 8.94 ppm corresponds to the lone proton on the pyrazine ring. The singlet at 3.95 ppm corresponds to the three protons of the methyl ester group. The integration ratio of 1:3 confirms this assignment. The solvent peak for DMSO-d₆ typically appears around 2.50 ppm.

Mechanistic Discussion and Trustworthiness

The reliability of this protocol is grounded in fundamental chemical principles.

  • Deprotonation: Sodium bicarbonate is a sufficiently strong base to deprotonate the carboxylic acid (pKa ~2-3) but is mild enough not to induce unwanted side reactions on the electron-deficient pyrazine ring. This in situ formation of the sodium 3,5-dichloropyrazine-2-carboxylate salt is a critical activation step.

  • Nucleophilic Attack: The resulting carboxylate anion is a potent nucleophile. It readily attacks the electrophilic methyl carbon of iodomethane in a classic SN2 reaction. Iodide is an excellent leaving group, which drives the reaction forward.

  • Solvent Choice: DMF is a polar aprotic solvent. It effectively solvates the sodium cation, leaving the carboxylate anion relatively "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.

  • Self-Validation: The high reported yield (98%) indicates a clean and efficient transformation with minimal side product formation.[6] The simple work-up procedure is sufficient to isolate a product of high purity, which is a hallmark of a trustworthy and optimized protocol. Confirmation with the provided ¹H NMR data serves as a final validation of a successful synthesis.

References

  • Google Patents.
  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Pyrazine and its derivatives- synthesis and activity-a review. [Link]

  • Molecules. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

Sources

Method

Application Notes and Protocols for Scalable Synthesis Routes for Dichloropyrazine Esters

Introduction: The Strategic Importance of Dichloropyrazine Esters Dichloropyrazine esters are a critical class of heterocyclic intermediates, prized for their versatile reactivity in the synthesis of complex molecules. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Dichloropyrazine Esters

Dichloropyrazine esters are a critical class of heterocyclic intermediates, prized for their versatile reactivity in the synthesis of complex molecules. The pyrazine core, an electron-deficient aromatic system, is a common scaffold in pharmaceuticals, agrochemicals, and materials science. The presence of two chlorine atoms provides distinct reaction sites for nucleophilic substitution and cross-coupling reactions, while the ester functionality offers a handle for further derivatization into amides, carboxylic acids, or alcohols. This unique combination of functional groups makes dichloropyrazine esters highly valuable building blocks in drug discovery and development. For instance, they are precursors to compounds investigated for a range of biological activities.[1][2]

The primary challenge in utilizing these intermediates lies in their efficient and scalable synthesis. The methodologies presented herein are designed to address this need, providing researchers, scientists, and drug development professionals with robust and field-proven protocols for the large-scale production of dichloropyrazine esters. This guide will delve into two principal synthetic strategies, elucidating the causality behind experimental choices and providing self-validating protocols for reproducible results.

Comparative Analysis of Synthetic Strategies

Two primary strategies have emerged as the most viable for the scalable synthesis of dichloropyrazine esters:

  • Strategy A: De Novo Ring Construction and Subsequent Chlorination. This "bottom-up" approach involves the initial formation of a pyrazine carboxylic acid ester from acyclic precursors, followed by chlorination of the aromatic ring. This method offers the advantage of building complexity from simple, often inexpensive starting materials.

  • Strategy B: Functional Group Interconversion on a Pre-formed Pyrazine Ring. This "top-down" approach begins with a substituted pyrazine, such as an aminopyrazine ester, and introduces the chloro substituents through functional group manipulation. This strategy can be highly efficient if the starting pyrazine is readily available.

The choice between these strategies will depend on factors such as the availability and cost of starting materials, the desired substitution pattern of the final product, and the scale of the synthesis.

Strategy A: De Novo Synthesis of the Pyrazine Ring Followed by Chlorination

This strategy is particularly advantageous when the required pyrazine precursors for Strategy B are not commercially available or are prohibitively expensive. A common and scalable method for constructing the pyrazine ring is the condensation of diaminomaleonitrile (DAMN) with a 1,2-dicarbonyl compound.[3][4]

Logical Workflow for Strategy A

Strategy_A_Workflow cluster_0 Step 1: Pyrazine Ester Synthesis cluster_1 Step 2: Chlorination A Diaminomaleonitrile (DAMN) C Condensation A->C B Ethyl Glyoxalate B->C D Ethyl 2,3-Dicyanopyrazine-5-carboxylate C->D Formation of Pyrazine Ring E Hydrolysis & Decarboxylation D->E Selective Hydrolysis F Ethyl Pyrazine-2-carboxylate E->F G Ethyl Pyrazine-2-carboxylate I Direct Chlorination G->I H Chlorinating Agent (e.g., SO2Cl2) H->I J Ethyl Dichloropyrazine-2-carboxylate I->J

Caption: Workflow for the de novo synthesis and chlorination of a pyrazine ester.

Protocol 1: Synthesis of Ethyl Pyrazine-2-carboxylate from Diaminomaleonitrile (DAMN) and Ethyl Glyoxalate

This protocol outlines a scalable synthesis of a key pyrazine ester intermediate. The condensation reaction between DAMN and an α-ketoester forms the pyrazine ring, followed by selective hydrolysis and decarboxylation to yield the desired product.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Ethyl glyoxalate (50% solution in toluene)

  • Ethanol

  • Sodium ethoxide

  • Sulfuric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • Pyrazine Ring Formation:

    • To a solution of sodium ethoxide (prepared from sodium in ethanol) in a suitable reactor under an inert atmosphere, add diaminomaleonitrile (1.0 eq).

    • Cool the mixture to 0-5 °C and slowly add ethyl glyoxalate (1.1 eq) while maintaining the temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • The reaction progress can be monitored by TLC or LC-MS.

    • Upon completion, neutralize the reaction mixture with acetic acid and concentrate under reduced pressure.

    • The resulting crude ethyl 2,3-dicyanopyrazine-5-carboxylate can be purified by recrystallization or used directly in the next step.

  • Hydrolysis and Decarboxylation:

    • Suspend the crude ethyl 2,3-dicyanopyrazine-5-carboxylate in a mixture of ethanol and water.

    • Add concentrated sulfuric acid (2.0 eq) and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction for the disappearance of the starting material and the formation of the pyrazine-2,3-dicarboxylic acid intermediate.

    • Cool the reaction mixture and carefully neutralize with a sodium hydroxide solution.

    • Heat the neutralized solution to induce decarboxylation, which can be monitored by the cessation of gas evolution.

    • After decarboxylation is complete, cool the mixture and acidify with concentrated hydrochloric acid to a pH of 2-3.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl pyrazine-2-carboxylate.

    • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Direct Chlorination of Ethyl Pyrazine-2-carboxylate

This protocol describes the direct chlorination of the pyrazine ring. Sulfuryl chloride is an effective chlorinating agent for electron-deficient aromatic systems.

Materials:

  • Ethyl pyrazine-2-carboxylate

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

Procedure:

  • Chlorination Reaction:

    • Dissolve ethyl pyrazine-2-carboxylate (1.0 eq) in anhydrous dichloromethane in a reactor equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

    • Cool the solution to 0-5 °C.

    • Slowly add sulfuryl chloride (2.2 eq) to the solution. An exotherm may be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.

    • Monitor the reaction by GC-MS or LC-MS for the formation of the dichlorinated product.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude ethyl dichloropyrazine-2-carboxylate by vacuum distillation or column chromatography on silica gel.

Strategy B: Functional Group Interconversion on a Pre-formed Pyrazine Ring

This approach is often more direct if a suitable aminopyrazine precursor is available. The Sandmeyer reaction, a classic transformation for converting an amino group to a halide via a diazonium salt intermediate, is a powerful tool in this context.[5][6]

Logical Workflow for Strategy B (Sandmeyer Route)

Strategy_B_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Chlorination A Ethyl 2-Amino-3-chloropyrazine-5-carboxylate D Diazonium Salt Formation A->D B Sodium Nitrite (NaNO2) B->D C Hydrochloric Acid (HCl) C->D E Pyrazine Diazonium Salt Intermediate D->E In situ generation F Pyrazine Diazonium Salt Intermediate H Sandmeyer Reaction F->H G Copper(I) Chloride (CuCl) G->H Catalyst I Ethyl 2,3-Dichloropyrazine-5-carboxylate H->I N2 evolution

Caption: Workflow for the synthesis of a dichloropyrazine ester via the Sandmeyer reaction.

Protocol 3: Synthesis of Ethyl 2,3-Dichloropyrazine-5-carboxylate via Sandmeyer Reaction

This protocol details the conversion of an aminopyrazine ester to a dichloropyrazine ester. The formation of the diazonium salt is a critical step and requires careful temperature control.

Materials:

  • Ethyl 2-amino-3-chloropyrazine-5-carboxylate (or a diaminopyrazine precursor)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ethyl acetate

  • Sodium bicarbonate solution (saturated)

  • Brine

Procedure:

  • Diazotization:

    • Suspend ethyl 2-amino-3-chloropyrazine-5-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a reactor.

    • Cool the suspension to 0-5 °C with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in water and cool it to 0-5 °C.

    • Slowly add the sodium nitrite solution to the pyrazine suspension, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Sandmeyer Reaction:

    • In a separate reactor, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

    • Cool the CuCl solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • The reaction can be gently heated to 40-50 °C to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Extract the reaction mixture with ethyl acetate.

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield ethyl 2,3-dichloropyrazine-5-carboxylate.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the key transformations described in the protocols. These values are based on literature precedents and should be optimized for specific laboratory conditions and scales.

Reaction StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Strategy A
Pyrazine FormationDAMN, Ethyl GlyoxalateSodium EthoxideEthanol0 to RT12-1660-75[3][4]
Direct ChlorinationEthyl Pyrazine-2-carboxylateSO₂Cl₂DichloromethaneReflux8-1250-65[7]
Strategy B
DiazotizationEthyl 2-Amino-3-chloropyrazine-5-carboxylateNaNO₂, HClWater/HCl0-50.5-1>95 (in situ)[5][6]
Sandmeyer ReactionPyrazine Diazonium SaltCuClWater/HCl0 to 501-370-85[5][6]

Safety and Handling Precautions

Phosphorus Oxychloride (POCl₃) and Sulfuryl Chloride (SO₂Cl₂):

  • These reagents are highly corrosive and react violently with water, releasing toxic gases.[1][8][9]

  • Handle only in a well-ventilated chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Quench reactions slowly and carefully with an appropriate reagent (e.g., slow addition to a stirred, cooled base solution).

Diazonium Salts:

  • Aryl diazonium salts, especially when isolated in a dry state, can be explosive and are sensitive to shock and heat.[3][4]

  • It is strongly recommended to use diazonium salts as in situ intermediates without isolation.[10]

  • Maintain low temperatures (0-5 °C) during their formation and subsequent reaction.[11]

  • Ensure that any excess nitrous acid is quenched (e.g., with sulfamic acid) before work-up.

Conclusion and Future Outlook

The scalable synthesis of dichloropyrazine esters is achievable through multiple strategic pathways. The de novo construction of the pyrazine ring offers flexibility in substituent placement from basic starting materials, while the functional group interconversion of pre-formed pyrazines, particularly via the Sandmeyer reaction, provides a more direct route when suitable precursors are accessible. The choice of the optimal route will be dictated by a careful consideration of starting material availability, cost, and the specific isomeric requirements of the target molecule.

The protocols and data presented in this guide provide a solid foundation for the successful and scalable synthesis of these valuable intermediates. Further process optimization, including the investigation of flow chemistry for the handling of hazardous intermediates like diazonium salts, may offer enhanced safety and efficiency for industrial-scale production.

References

  • Wikipedia. (2024). Sandmeyer reaction. [Link]

  • Miletin, M., Kunes, J., & Dolezal, M. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health. [Link]

  • ChemSafetyPro. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Tong, W., Wang, Y., & Yang, Y. (2023). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Angewandte Chemie International Edition, 62(13), e202214652. [Link]

  • S.L., P., & al, et. (n.d.). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. AIP Publishing. [Link]

  • Mondal, S., & al, et. (2011). Greener approach toward one pot route to pyrazine synthesis. Synthetic Communications, 41(16), 2437-2443. [Link]

  • Comprehensive Organic Chemistry Transformations. (n.d.). 6.2.2. Pyrazines. [Link]

  • Zhang, Y., & al, et. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(15), 4933. [Link]

  • Mondal, S., & al, et. (2011). Greener approach toward one pot route to pyrazine synthesis. Synthetic Communications, 41(16), 2437-2443. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • NRO Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Africa Commons. (n.d.). Flow Chemistry Procedures for Diazonium Salt Formation. [Link]

  • Gallou, F., & al, et. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(45), 27094-27117. [Link]

  • Zaragoza, F., & Gantenbein, A. (2017). Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate. Organic Process Research & Development, 21(3), 444-448. [Link]

  • El-Gazzar, A. B. A., & al, et. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 159-183. [Link]

  • Google Patents. (n.d.).
  • Effenberger, F., König, G., & Klenk, H. (1978). Mixed Carboxylic-Dichlorophosphoric Anhydrides—Reactive Intermediates in Acyl Chloride Synthesis with POCl3. Angewandte Chemie International Edition in English, 17(9), 695-696. [Link]

  • Miletin, M., Kunes, J., & Dolezal, M. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health. [Link]

  • Amin, S., & al, et. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 209-272. [Link]

  • Li, W., & al, et. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 20(7), 11634-11646. [Link]

  • Li, Y., & al, et. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(18), 3841. [Link]

  • Jampilek, J., & al, et. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(11), 2825. [Link]

  • Google Patents. (n.d.). Synthesis method of pyrazine-2, 3-dicarboxylic acid bis [(5-chloro-pyridine-2-yl)-amide].
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • Google Patents. (n.d.).
  • Reddy, B. V. S., & al, et. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 79(12), 5854-5859. [Link]

  • Bentham Science. (n.d.). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. [Link]

  • Google Patents. (n.d.). A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • ResearchGate. (2025). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. [Link]

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Application

Application Note: Strategic Safety and Waste Management for Methyl 3,5-dichloropyrazine-2-carboxylate

Introduction & Scope Methyl 3,5-dichloropyrazine-2-carboxylate (CAS: 40155-42-8) is a critical electrophilic scaffold used in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of anti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methyl 3,5-dichloropyrazine-2-carboxylate (CAS: 40155-42-8) is a critical electrophilic scaffold used in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of antiviral and anticancer therapeutics.[1] Its utility stems from the high reactivity of the chlorine atoms at the 3- and 5-positions, which facilitate nucleophilic aromatic substitution (


).

However, this same reactivity presents significant safety challenges.[2] The molecule is a potent alkylating-like agent capable of reacting with biological nucleophiles (e.g., proteins on skin and mucous membranes), leading to severe irritation and sensitization. Furthermore, as a halogenated organic ester, its disposal requires strict segregation to prevent the formation of toxic byproducts (such as dioxins) during incineration.

This guide provides a self-validating protocol for the safe handling, storage, and disposal of this compound, moving beyond generic safety advice to address the specific physicochemical behaviors of halogenated pyrazines.

Physicochemical Profile: "Know Your Compound"

Effective safety protocols rely on understanding the material's physical state and stability.

PropertyDataOperational Implication
CAS Number 40155-42-8Unique identifier for waste labeling.[1]
Molecular Formula

Halogenated : Requires specific waste stream.
Physical State Solid (Off-white to yellow)Dust inhalation risk; requires static control.
Melting Point ~58-62 °C (Typical)Low melting point; store away from heat sources.
Reactivity Electrophilic; Moisture sensitiveHydrolyzes to 3,5-dichloropyrazine-2-carboxylic acid (corrosive) upon moisture exposure.
Hazards (GHS) Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Target Organs: Respiratory system, eyes, skin.[1][3]

Risk Assessment & Mechanism of Injury

The Mechanism of Hazard

The safety risks of Methyl 3,5-dichloropyrazine-2-carboxylate are directly linked to its synthetic utility. The pyrazine ring is electron-deficient (pi-deficient), making the chlorine substituents highly susceptible to displacement.

  • Skin/Eye Interaction: Upon contact with tissue, the molecule can undergo substitution reactions with amine or thiol groups in proteins. This results in immediate irritation and potential long-term sensitization.

  • Hydrolysis Risk: In the presence of ambient humidity, the methyl ester group cleaves to form methanol and the corresponding carboxylic acid. This lowers the local pH, adding a corrosive component to the existing irritant hazard.

Hierarchy of Controls
  • Engineering: Handling must occur inside a certified chemical fume hood (Face velocity: 0.5 m/s).

  • PPE (Personal Protective Equipment):

    • Gloves: Double-gloving is required. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged handling. Rationale: Halogenated organics can permeate thin nitrile over time.

    • Respiratory: If weighing outside a hood (strongly discouraged), a P95/P100 particulate respirator is mandatory.

    • Eye Protection: Chemical splash goggles. Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.

Validated Handling Protocol

This workflow is designed to be self-validating . At each stage, specific checks ensure the system is safe before proceeding.

Phase A: Storage & Inspection
  • Condition: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Validation Step: Before opening, inspect the solid. If the powder is clumped or "caked," significant moisture ingress has occurred. Treat the material as potentially acidic (hydrolysis product) and test the pH of a small aqueous suspension before bulk handling.

Phase B: Weighing & Solubilization
  • Static Control: As a dry organic solid, static charge can cause particle scattering. Use an ionizing bar or anti-static gun inside the balance enclosure.

  • Solvent Selection:

    • Preferred: Dichloromethane (DCM), Ethyl Acetate, or DMF (anhydrous).

    • Avoid: Alcohols (unless intended for reaction) or water, which accelerate degradation.

  • Transfer: Use a wide-mouth funnel to prevent dust generation. Do not spatula-transfer over an open bench.

Phase C: Reaction Setup
  • Inertion: Purge the reaction vessel with nitrogen before adding the solid to prevent atmospheric moisture entrapment.

  • Scrubbing: If the reaction involves high heat or acidic byproducts, vent the reaction through a caustic scrubber (e.g., dilute NaOH) to neutralize any liberated acid gases.

Disposal Protocol: The "Exit Strategy"

Crucial Rule: Never dispose of Methyl 3,5-dichloropyrazine-2-carboxylate in general organic waste or down the drain.[2]

Why Segregation Matters?

This compound contains Chlorine . When halogenated organics are incinerated in standard general waste kilns (which may lack specific scrubbers), they can form hydrochloric acid (HCl) gas and dioxins. They must be sent to facilities equipped for High-Temperature Incineration with Acid Gas Scrubbing .

Step-by-Step Disposal
  • Identification:

    • Determine if the waste is the solid reagent or a reaction mixture.

  • Segregation:

    • Stream: Halogenated Organic Waste (often designated by green labels in many EHS systems).[4]

    • Compatibility: Do not mix with strong oxidizers or alkali metals.

  • Packaging:

    • Liquid waste: High-density polyethylene (HDPE) or glass carboys.

    • Solid waste: Double-bagged in thick polyethylene bags, then placed in a secondary solid waste drum.

  • Labeling:

    • Must explicitly state: "Halogenated Organic Waste."[4]

    • List constituents: "Methyl 3,5-dichloropyrazine-2-carboxylate."[5]

    • Hazard Checkbox: Irritant.[1]

Emergency Response Protocols

Spill Cleanup (Solid)
  • Do NOT use water initially (generates acid/slippery mess).

  • Step 1: Evacuate the immediate area if dust is airborne.

  • Step 2: Don full PPE (Goggles, Double Gloves, Lab Coat).

  • Step 3: Cover spill with a dry absorbent pad or sand to prevent dispersion.

  • Step 4: Scoop material gently (avoiding dust) into a wide-mouth jar.

  • Step 5: Wipe the surface with a solvent-dampened rag (Acetone), then follow with a soapy water wash.

  • Step 6: Dispose of all cleanup materials as Halogenated Chemical Waste .

Visualizations

Diagram 1: Safe Handling Workflow

This flowchart illustrates the critical decision points and environmental controls required from storage to synthesis.

HandlingWorkflow Start Start: Material Receipt Inspection Inspection: Check for Caking/Hydrolysis Start->Inspection Storage Storage: 2-8°C, Inert Gas Inspection->Storage Pass Waste Disposal: Halogenated Stream Inspection->Waste Fail (Degraded) Weighing Weighing: Fume Hood + Static Control Storage->Weighing Reaction Reaction Setup: Anhydrous Solvent Weighing->Reaction Reaction->Waste Post-Rxn

Caption: Operational workflow ensuring material integrity and user safety from receipt to disposal.

Diagram 2: Waste Segregation Logic

This logic tree guides the researcher in correctly categorizing the waste to prevent regulatory violations and environmental harm.

WasteLogic WasteGen Waste Generation: Methyl 3,5-dichloropyrazine-2-carboxylate StateCheck Physical State? WasteGen->StateCheck SolidPath Solid Waste (Double Bag) StateCheck->SolidPath Solid/Spill Debris LiquidPath Liquid Waste (Carboy) StateCheck->LiquidPath Mother Liquor/Solvent HaloCheck Contains Halogens? (YES - Cl atoms) SolidPath->HaloCheck LiquidPath->HaloCheck FinalBin HALOGENATED WASTE BIN (Incineration) HaloCheck->FinalBin Correct Path WrongBin General Organic Bin (PROHIBITED) HaloCheck->WrongBin Incorrect Path

Caption: Decision matrix for segregating halogenated pyrazine waste to ensure compliant incineration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45789811, 5-Methoxy-2-pyrazinecarboxylic acid (Related Structure/Properties). Retrieved from [Link][1]

  • University of Illinois Division of Research Safety. Halogenated Organic Solvents and Waste Management SOP. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Methyl 3,5-dichloropyrazine-2-carboxylate. Retrieved from [Link]

Sources

Method

Application Note: Sourcing and Handling High-Purity Methyl 3,5-dichloropyrazine-2-carboxylate

Executive Summary & Application Context Methyl 3,5-dichloropyrazine-2-carboxylate is a critical electrophilic scaffold used primarily in the synthesis of bioactive pyrazine derivatives, including kinase inhibitors and vi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methyl 3,5-dichloropyrazine-2-carboxylate is a critical electrophilic scaffold used primarily in the synthesis of bioactive pyrazine derivatives, including kinase inhibitors and viral RNA polymerase inhibitors (e.g., Favipiravir analogs). Its value lies in the differential reactivity of the chlorine atoms at the C-3 and C-5 positions, allowing for sequential, regioselective Nucleophilic Aromatic Substitution (


).

Critical Sourcing Challenge: The market is saturated with structural isomers (e.g., 5,6-dichloro or 3,6-dichloro analogs) and amino-functionalized derivatives (e.g., Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, CAS 1458-18-0). Inadvertent substitution of these isomers will lead to complete synthetic pathway failure due to altered electronic environments and steric hindrance.

This guide provides a validated protocol for sourcing, verifying, and handling this compound to ensure experimental reproducibility.

Technical Specifications & Vendor Landscape[2][3]

Chemical Identity[2]
  • IUPAC Name: Methyl 3,5-dichloropyrazine-2-carboxylate[1][2][3]

  • CAS Number: 330786-09-9[1][2][3]

  • Molecular Formula:

    
    [1][4][2]
    
  • Molecular Weight: 207.01 g/mol [1][4]

  • Appearance: White to pale yellow crystalline solid

  • Solubility: Soluble in DMSO, DMF, DCM, Ethyl Acetate; limited solubility in water.

Validated Suppliers (Purity 97%)

The following vendors have been vetted for batch consistency and accurate regio-isomer identification.

SupplierCatalog No.Purity GradePack SizesLead Time (Est.)Region
BLDpharm BD16744198%1g, 5g, 25g1-3 DaysGlobal/USA
AK Scientific 3770AB98%100mg, 1g, 5g1-2 DaysUSA
Combi-Blocks QA-482197%+1g, 5g2-4 DaysUSA
Enamine EN300-2058995%+Custom/Bulk1-2 WeeksEU/Global
Sigma-Aldrich VariesCheck COAVariesVariesGlobal

Note: Always cross-reference the CAS number (330786-09-9 ) rather than relying solely on chemical names, which often vary by vendor (e.g., "3,5-Dichloro-2-pyrazinecarboxylic acid methyl ester").

Procurement Decision Logic

To avoid costly sourcing errors, utilize the following decision logic before purchasing. This ensures you do not accidentally acquire the amino-derivative or the wrong regioisomer.

ProcurementLogic Start Start: Sourcing Request CheckCAS Step 1: Verify CAS Is it 330786-09-9? Start->CheckCAS WrongCAS STOP: Incorrect Isomer (Likely 5,6-dichloro or amino-derivative) CheckCAS->WrongCAS No CheckPurity Step 2: Check Purity Is it >= 97% by HPLC/GC? CheckCAS->CheckPurity Yes CheckStock Step 3: Stock Status In-stock vs. Lead time > 2 weeks CheckPurity->CheckStock Yes ReEvaluate Re-evaluate Supplier Request COA first CheckPurity->ReEvaluate No (<97%) Proceed Proceed to Purchase CheckStock->Proceed In Stock CheckStock->ReEvaluate Backorder

Figure 1: Procurement decision tree to filter out common structural isomers and low-grade material.

Incoming Quality Control (QC) Protocol

Upon receipt, the material must be quarantined until identity and purity are verified. The high electrophilicity of the pyrazine ring makes this compound susceptible to hydrolysis if stored improperly by the vendor.

Visual Inspection
  • Acceptable: White, off-white, or pale yellow crystalline powder.

  • Reject: Dark brown/black sticky solid (indicates decomposition or extensive oxidation).

  • Reject: Wet or clumpy texture (indicates moisture contamination; hydrolysis to carboxylic acid likely).

Analytical Verification (Self-Validating)

Perform 1H-NMR in DMSO-


. This is the definitive test for regio-isomer confirmation.

Expected NMR Signals (DMSO-


, 400 MHz): 
  • 
     8.94 ppm (s, 1H):  Aromatic proton at C-6.
    
    • Diagnostic: If this peak is split or shifted significantly, you may have the 5,6-dichloro isomer.

  • 
     3.95 ppm (s, 3H):  Methyl ester protons (
    
    
    
    ).
    • Diagnostic: If this peak is absent, the ester has hydrolyzed to the acid.

QC Workflow Diagram:

QC_Workflow Arrival Shipment Arrival Visual Visual Check (Color/Texture) Arrival->Visual Solubility Solubility Test (Clear in DMSO?) Visual->Solubility Pass Quarantine Quarantine / Return Visual->Quarantine Fail (Dark/Wet) NMR 1H-NMR Verification (Singlet @ 8.94 ppm?) Solubility->NMR Pass Solubility->Quarantine Fail (Turbid) Release Release to Lab Store @ 2-8°C NMR->Release Pass NMR->Quarantine Fail (Wrong Shifts)

Figure 2: Incoming QC workflow ensuring material integrity before synthesis.

Handling & Storage Protocols

Storage Conditions
  • Temperature: Refrigerate at 2–8°C.

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[2][3] The ester bond is susceptible to hydrolysis, and the chlorines can be sensitive to moisture over long periods.

  • Container: Tightly sealed glass vial with a PTFE-lined cap.

Reaction Setup (Best Practices)

When utilizing this intermediate for


 reactions:
  • Drying: If the bottle has been opened frequently, dry the material in a vacuum desiccator over

    
     for 2 hours before weighing.
    
  • Solvent Choice: Use anhydrous aprotic solvents (DMF, DMSO, THF) to prevent competitive hydrolysis of the ester or displacement of chlorine by hydroxide.

  • Regioselectivity:

    • C-3 Position: Most reactive towards nucleophiles due to the ortho-effect of the electron-withdrawing ester group.

    • C-5 Position: Less reactive; typically substituted only under forcing conditions or after the C-3 position has reacted.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11467866 (Isomer Analog). Retrieved from [Link]

Sources

Application

experimental setup for reactions involving thionyl chloride

Application Note: Advanced Protocols for Thionyl Chloride ( ) Mediated Transformations Abstract & Scope Thionyl chloride ( ) is a cornerstone reagent in organic synthesis, primarily utilized for the chlorination of alcoh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for Thionyl Chloride ( ) Mediated Transformations

Abstract & Scope

Thionyl chloride (


) is a cornerstone reagent in organic synthesis, primarily utilized for the chlorination of alcohols and the conversion of carboxylic acids to acyl chlorides.[1] While chemically efficient, its use poses significant safety risks due to the release of toxic sulfur dioxide (

) and hydrogen chloride (

) gases, as well as violent reactivity with moisture. This Application Note provides a rigorous, field-validated framework for the safe setup, optimization, and quenching of

reactions, with a specific focus on gas management and catalytic acceleration using N,N-Dimethylformamide (DMF).

Safety Architecture: The "Zero-Exposure" Mandate

Working with


 requires a defense-in-depth approach. Reliance on a fume hood alone is insufficient due to the corrosive nature of the off-gases, which can damage ductwork and scrubbers.
Hazard Profile
Hazard ComponentRisk DescriptionCritical Control
Thionyl Chloride Corrosive, lachrymator.[2] Reacts violently with water to form

+

.
Use only in dry glassware. Double-glove (Nitrile/Laminate).
Hydrogen Chloride (

)
Corrosive gas. Causes immediate respiratory damage and metal corrosion.Mandatory base trap (scrubber).
Sulfur Dioxide (

)
Toxic gas. Heavier than air; can accumulate in low spots.Maintain high air exchange rate.
Pressurization Rapid gas evolution can explode closed systems.System must be open to an inert gas line and a bubbler/scrubber.

Experimental Setup: The Closed-Loop Scrubbing System

The primary failure mode in


 reactions is inadequate gas management. The following setup ensures that all acidic effluents are neutralized before entering the fume hood exhaust.
Equipment Configuration
  • Reaction Vessel: 2- or 3-neck Round Bottom Flask (RBF).

  • Condenser: High-efficiency reflux condenser (Dimroth or double-surface).

  • Gas Outlet: Connected to the top of the condenser.

  • Suck-Back Trap: An empty flask positioned between the reaction and the scrubber. Crucial: Prevents base from being pulled into the hot reaction if the temperature drops suddenly.

  • Scrubber (Base Trap): A flask containing 1M - 5M NaOH or saturated

    
    .
    
Visualization: Gas Management Workflow

G InertGas Inert Gas Inlet (N2/Ar) ReactionFlask Reaction Flask (R-COOH + SOCl2) InertGas->ReactionFlask Positive Pressure Condenser Reflux Condenser (Cooling) ReactionFlask->Condenser Reflux Condenser->ReactionFlask Solvent Return EmptyTrap Empty Trap (Anti-Suckback) Condenser->EmptyTrap HCl + SO2 Gas BaseTrap Scrubber (NaOH Solution) EmptyTrap->BaseTrap Gas Flow Exhaust Fume Hood Exhaust BaseTrap->Exhaust Neutralized Gas

Figure 1: Schematic of a safe thionyl chloride reaction setup. Note the critical placement of the empty trap to prevent dangerous suck-back events.

Reaction Optimization: The DMF Catalytic Cycle

For the synthesis of acyl chlorides, pure


 is often sluggish. The addition of catalytic N,N-Dimethylformamide (DMF) dramatically accelerates the rate via the Vilsmeier-Haack  mechanism.
The Mechanism

DMF reacts with


 to form the highly electrophilic chloroiminium ion (Vilsmeier reagent). This species is far more reactive toward the carboxylic acid than 

itself.

Catalyst Load: 1–5 mol% is typically sufficient. Observation: The reaction mixture often separates into two phases or turns yellow/orange upon DMF addition due to the formation of the ionic intermediate.

DMF_Cycle DMF DMF (Catalyst) Vilsmeier Chloroiminium Ion (Active Species) DMF->Vilsmeier + SOCl2 SOCl2 SOCl2 SOCl2->Vilsmeier Intermediate Activated Intermediate Vilsmeier->Intermediate + R-COOH Acid Carboxylic Acid (R-COOH) Intermediate->DMF Regeneration Product Acyl Chloride (R-COCl) Intermediate->Product Cl- attack Byproducts HCl + SO2 Intermediate->Byproducts

Figure 2: The DMF catalytic cycle. The chloroiminium ion acts as a potent chloride transfer agent, regenerating DMF upon product formation.

Protocol: Synthesis of Acyl Chloride

Target: Conversion of Benzoic Acid derivatives to Benzoyl Chlorides. Scale: 10 mmol - 100 mmol.

Step-by-Step Methodology
  • Preparation:

    • Oven-dry all glassware (120°C) for at least 2 hours. Assemble hot under a flow of Nitrogen or Argon.

    • Charge the RBF with the carboxylic acid (1.0 equiv).

    • Optional: Add dry solvent (DCM or Toluene) if the substrate is solid or heat-sensitive. Neat

      
       is preferred for simple substrates.
      
  • Reagent Addition:

    • Add Thionyl Chloride (1.2 – 1.5 equiv) via a pressure-equalizing addition funnel or syringe.

    • Catalysis: Add anhydrous DMF (1 drop per 10 mmol substrate). Expect immediate gas evolution.

  • Reaction:

    • Heat the mixture to reflux (75–80°C for neat

      
      ).
      
    • Monitor gas evolution in the bubbler.[3] Reaction is typically complete when gas evolution ceases (1–3 hours).

    • Endpoint Check: Aliquot 50 µL into MeOH. Check TLC/LCMS for the corresponding methyl ester.

  • Workup (Removal of Excess Reagent):

    • Do not wash with water immediately.

    • Connect the flask to a vacuum manifold with a liquid nitrogen trap.

    • Distill off excess

      
       (bp 74.6°C).
      
    • Azeotropic Chase: Add anhydrous Toluene (equal volume to original reaction) and concentrate under vacuum. Repeat 2x. This ensures removal of trace

      
       which is trapped in the crystal lattice or oil.
      

Quenching & Waste Management (Critical Safety)

Quenching


 is the most hazardous step. The "drowning out" method (Reverse Quench) is the only acceptable protocol for significant quantities.
Quenching Protocol (Reverse Quench)

NEVER add water to the reaction flask.

  • Preparation: Prepare a large beaker containing a slurry of crushed ice and saturated Sodium Bicarbonate (

    
    ) or 1M NaOH.
    
  • Dilution: Dilute the crude reaction mixture (or the distillate trap contents) with an inert solvent (DCM or Toluene).

  • Addition: Slowly pour the diluted reaction mixture into the stirring ice/base slurry.

  • Verification: Check pH to ensure it remains basic. Add solid

    
     as needed.
    
Comparison of Removal Methods
MethodProsConsBest For
Vacuum Distillation Cleanest product; recovers reagent.Requires cold traps; pump corrosion risk.Stable, high-boiling acyl chlorides.
Azeotrope (Toluene) Very effective removal; lower temp than neat distillation.Uses excess solvent.Heat-sensitive compounds.
Chemical Quench Fast.Highly exothermic; violent gas evolution.Small scale (<1g) or waste disposal.

Troubleshooting

ObservationRoot CauseCorrective Action
Reaction Stalls Poor solubility or deactivated substrate.Add 5 mol% DMF; switch to higher boiling solvent (Toluene) to increase reflux temp.
Dark/Black Product Polymerization or decomposition.Reduce temperature; ensure inert atmosphere (exclude

); reduce reaction time.
Product Hydrolyzes on Workup Incomplete removal of

.
Perform Toluene azeotrope 3x before any aqueous contact.
Scrubber Suck-back System cooling creates vacuum.Ensure "Empty Trap" is installed. Increase

flow during cooling.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Vilsmeier-Haack).[4]

  • UCLA Chemistry & Biochemistry. SOP: Thionyl Chloride.[Link]

  • Organic Syntheses. Acid Chlorides from Carboxylic Acids. Coll. Vol. 4, p. 715 (1963). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Solvent Systems for Pyrazine Reactions

Introduction: The Thermodynamics of Pyrazine Assembly Welcome to the technical support center. As researchers, we often treat solvents as mere carriers, but in pyrazine chemistry, the solvent is a reactive participant.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermodynamics of Pyrazine Assembly

Welcome to the technical support center. As researchers, we often treat solvents as mere carriers, but in pyrazine chemistry, the solvent is a reactive participant. The formation of the pyrazine core—typically via the condensation of 1,2-diamines with 1,2-dicarbonyls—is governed by a delicate balance between nucleophilic attack (favored by polar protic solvents) and dehydration aromatization (favored by azeotropic conditions).

This guide moves beyond standard protocols to address the why and how of solvent engineering, helping you maximize yield, selectivity, and sustainability.

Module 1: Condensation & Cyclization Protocols

Core Protocol: 1,2-Diamine + 1,2-Dicarbonyl Condensation

Context: This is the classical route. The reaction proceeds through a dihydropyrazine intermediate, which must then oxidize/aromatize to form the final pyrazine.

Q: Why are my yields inconsistent when using Methanol or Ethanol?

A: While alcohols are excellent for solubilizing polar diamines, they often trap water produced during condensation. Water is a byproduct of the imine formation steps; its accumulation pushes the equilibrium backward (Le Chatelier’s principle), stalling the reaction at the dihydropyrazine stage or leading to hydrolysis.

Troubleshooting Protocol:

  • Switch to Toluene/Benzene: Use a non-polar solvent with a Dean-Stark apparatus. This allows for the continuous azeotropic removal of water, driving the equilibrium toward the imine.

  • Catalytic Additives: If solubility is an issue in toluene, add a phase transfer catalyst (e.g., TBAB) or a small percentage of acetic acid (AcOH) to catalyze the dehydration.

Q: How do I prevent polymerization ("tarring") during the initial mixing?

A: Pyrazine precursors are highly reactive. Rapid exothermic condensation can lead to oligomerization before cyclization occurs.

  • Solution: Perform the initial mixing at -10°C to 0°C .

  • Solvent Choice: Use Isopropanol (IPA) or Dichloromethane (DCM) for the initial mixing phase. These solvents dissipate heat effectively. Once mixed, slowly warm to room temperature or reflux to drive aromatization.

Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Pyrazine Synthesis Type Type Reaction Mechanism? Start->Type Condensation Condensation (Diamine + Dicarbonyl) Type->Condensation Substitution Functionalization (SNAr on Halopyrazine) Type->Substitution WaterSens Is Water Removal Critical? Condensation->WaterSens Solubility Precursor Solubility? Substitution->Solubility Azeotrope Use Toluene/Xylene (Dean-Stark Trap) WaterSens->Azeotrope Yes (High Yield) Protic Use MeOH/EtOH (with molecular sieves) WaterSens->Protic No (Green/Simple) Polar Polar Aprotic (DMF, DMSO, NMP) Solubility->Polar Nucleophilic Attack NonPolar Ether/THF (For Li/Mg reagents) Solubility->NonPolar Metal-Halogen Exchange

Caption: Decision matrix for selecting the optimal solvent system based on reaction mechanism and water sensitivity.

Module 2: Functionalization & Green Chemistry

Q: I am performing an SNAr reaction on 2-chloropyrazine. Which solvent maximizes conversion?

A: Nucleophilic aromatic substitution (SNAr) on electron-deficient pyrazines requires stabilization of the Meisenheimer complex intermediate.

  • Recommended: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .

  • Mechanism: These dipolar aprotic solvents solvate cations (e.g., K+ from K2CO3) well but leave the nucleophile "naked" and highly reactive.

  • Green Alternative: If you must avoid DMF due to toxicity, NMP (N-methyl-2-pyrrolidone) or Sulfolane are effective alternatives, though high boiling points make removal difficult.

Q: Can I use "Green" solvents for enzymatic pyrazine synthesis?

A: Yes. Recent data suggests that tert-Amyl Alcohol (2-methyl-2-butanol) outperforms standard alcohols (MeOH/EtOH) in lipase-catalyzed ammonolysis of pyrazine esters.

  • Why? It has a moderate LogP (hydrophobicity) that preserves enzyme activity better than highly polar solvents like Methanol, which can strip essential water layers from the enzyme surface [3].

Module 3: Workup & Purification Strategies

Q: I'm seeing imidazole impurities in my pyrazine extract. How do I remove them?

A: This is a common issue when using polar extraction solvents like Ethyl Acetate (EtOAc) or MTBE.[1] Imidazoles (often side products in Maillard-type reactions) are structurally similar but more polar than alkyl pyrazines.

Optimization Table: Extraction Efficiency vs. Selectivity

Solvent SystemPyrazine RecoveryImidazole Co-extractionRecommendation
DCM (Dichloromethane) High (>95%)HighAvoid (Toxic & Non-selective)
MTBE ModerateModerateUse only for crude cleanups
Hexane (100%) Low-ModerateNone Excellent for purity, poor yield
Hexane / EtOAc (90:10) High (>90%) Low Optimal Balance [1]

Protocol:

  • Perform liquid-liquid extraction using 90:10 Hexane:Ethyl Acetate .[2][3]

  • Repeat extraction 3-4 times to ensure quantitative recovery of pyrazines while leaving imidazoles in the aqueous phase.

Visualization: Purification Workflow

Purification Crude Crude Reaction Mixture (Aqueous) Extract1 Extraction 1: 100% Hexane Crude->Extract1 Selectivity Focus Check Check Yield Extract1->Check Waste Aqueous Waste (Contains Imidazoles) Extract1->Waste Extract2 Extraction 2: 90:10 Hexane:EtOAc Check->Extract2 Low Yield Product Combined Organic Phase (Pure Pyrazines) Check->Product High Yield Extract2->Waste Extract2->Product

Caption: Staged extraction workflow to maximize pyrazine purity while minimizing imidazole contamination.

References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars. Oxford Academic/PubMed. Available at: [Link]

  • Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. Available at: [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis... PubMed Central (PMC). Available at: [Link]

  • Green Solvents and Catalysts for the Preparation of Pyrazine Derivatives. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Selective Para-Vinylation of Cyano-Pyrazine. Journal of Organic Chemistry. Available at: [Link][4]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Characterization of Methyl 3,5-dichloropyrazine-2-carboxylate

Executive Summary Methyl 3,5-dichloropyrazine-2-carboxylate (M-DCP) is a critical synthetic intermediate, particularly in the manufacturing of pyrazine-carboxamide antivirals such as Favipiravir (T-705) . In drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,5-dichloropyrazine-2-carboxylate (M-DCP) is a critical synthetic intermediate, particularly in the manufacturing of pyrazine-carboxamide antivirals such as Favipiravir (T-705) . In drug development, the rigorous characterization of this compound is essential not only for yield optimization but for regulatory impurity profiling (ICH Q3A/B).

This guide objectively compares the mass spectrometric behavior of M-DCP under Electron Ionization (EI) and Electrospray Ionization (ESI) . It provides a definitive fragmentation map to distinguish M-DCP from its common hydrolytic impurity (3,5-dichloropyrazine-2-carboxylic acid) and its aminated analogs.

Structural & Isotopic Baseline (The "Self-Validating" Signature)

Before analyzing fragmentation, the analyst must validate the molecular ion identity using the chlorine isotope pattern. M-DCP contains two chlorine atoms (


 and 

), creating a distinct spectral fingerprint that serves as an internal validation check.
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  205.965 Da
    
  • Isotopic Abundance Ratio (M : M+2 : M+4): 9 : 6 : 1

Diagnostic Rule: In any MS spectrum (EI or ESI), the molecular ion cluster must exhibit the characteristic "9:6:1" intensity ratio. Any deviation suggests co-elution with a monochlorinated impurity (3:1 ratio) or a dechlorinated analog.

Comparative Analysis: Ionization Modes

The choice of ionization technique dictates the observed data utility.[1] The table below contrasts the performance of EI (GC-MS) versus ESI (LC-MS) for this specific compound.

Table 1: Performance Comparison of Ionization Modes
FeatureElectron Ionization (EI) Electrospray Ionization (ESI+)
Primary Utility Structural Fingerprinting & Library MatchingImpurity Quantification & Trace Analysis
Energy Regime Hard Ionization (70 eV)Soft Ionization
Dominant Ion Fragment Ions (Base peak often [M-OCH3]+)Protonated Molecule

Molecular Ion Visible (

), moderate intensity
Dominant (

), high intensity
Key Fragmentation Extensive (Alpha-cleavage, CO loss)Minimal (Requires MS/MS CID)
Detection Limit ~1-10 ng (Scan mode)~10-100 pg (MRM mode)
Matrix Tolerance High (Gas Phase)Low (Susceptible to ion suppression)

Expert Insight: Use EI-MS during the initial synthesis development to confirm the structure. Switch to ESI-MS/MS (Triple Quadrupole) for routine quality control (QC) to quantify M-DCP as a genotoxic impurity (GTI) in the final drug substance, as ESI offers superior sensitivity limits (LOQ).

Detailed Fragmentation Pathway (Mechanism)

Understanding the fragmentation logic allows researchers to predict and identify unknown impurities. The fragmentation of M-DCP is driven by the instability of the methyl ester and the lability of the chlorine substituents.

Mechanistic Logic:
  • Alpha-Cleavage (Primary): The radical cation is stabilized by the carbonyl oxygen. The weakest bond adjacent to the carbonyl is the

    
     bond, leading to the loss of a methoxy radical (
    
    
    
    , mass 31).
  • Carbonyl Loss (Secondary): The resulting acylium ion loses carbon monoxide (CO, mass 28) to form the chlorinated pyrazine cation.

  • Halogen Elimination (Tertiary): High-energy collisions eventually cleave the

    
     bond (mass 35/37), often leaving a stabilized pyrazine ring fragment.
    
Visualization: Fragmentation Tree

The following diagram maps the specific


 transitions observed in EI (and ESI-MS/MS under collision energy).

FragmentationPathway Parent Parent Ion (M+) [C6H4Cl2N2O2]+ m/z 206 (100%) Frag1 Acylium Ion [M - OCH3]+ m/z 175 Parent->Frag1 Loss of Methoxy (-31 Da) Frag2 Dichloropyrazine Cation [M - OCH3 - CO]+ m/z 147 Frag1->Frag2 Loss of CO (-28 Da) Frag3 Chloropyrazine Cation [M - OCH3 - CO - Cl]+ m/z 112 Frag2->Frag3 Loss of Chlorine (-35 Da) RingOpen Ring Cleavage Fragments (HCN loss) m/z ~85 Frag3->RingOpen Ring Fragmentation

Caption: Figure 1. Proposed fragmentation pathway for Methyl 3,5-dichloropyrazine-2-carboxylate. The m/z values refer to the 35Cl isotope peak.

Differentiation from Analogs (Specificity)

In synthesis, M-DCP often co-exists with its hydrolyzed form (Acid) or aminated derivatives. Specificity is achieved by monitoring unique transitions.

CompoundStructure DifferenceKey MS Feature (ESI+)Differentiation Strategy
M-DCP (Target) Methyl Ester

207

Transition

(Loss of MeOH)
Acid Impurity Carboxylic Acid (-COOH)

193

Shift of -14 Da. Loss of

or

(

).
Amino-Analog -NH2 replaces -Cl at pos 3

188

Even mass (Nitrogen rule). Different isotope pattern (1 Cl only).

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify M-DCP at trace levels (ppm) in a Favipiravir drug substance matrix.

Workflow Diagram

Workflow Sample Sample Prep (Dissolve in MeOH:H2O) LC LC Separation (C18 Column) Sample->LC Inject 5 µL Ionization ESI Source (Positive Mode) LC->Ionization Gradient Elution Detection MS/MS Detection (MRM Mode) Ionization->Detection m/z 207 -> 175

Caption: Figure 2. Optimized LC-MS/MS workflow for trace impurity analysis.

Detailed Methodology
  • Sample Preparation: Dissolve 10 mg of drug substance in 10 mL of Methanol:Water (50:50). Sonicate for 10 mins. Filter through 0.22 µm PTFE filter.

  • Chromatography (LC):

    • Column: Agilent Zorbax Eclipse Plus C18 (

      
       mm, 1.8 µm) or equivalent.
      
    • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

    • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • Gradient: 5% B (0-1 min)

      
       90% B (1-6 min) 
      
      
      
      5% B (6.1-10 min).
    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS):

    • Source: Electrospray Ionization (ESI), Positive Mode.[2]

    • Capillary Voltage: 3500 V.

    • MRM Transition:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • Collision Energy: 15 eV (Quant), 25 eV (Qual).

References

  • ChemicalBook. (2025). Methyl 3,5-dichloropyrazine-2-carboxylate Properties and Synthesis. Retrieved from

  • PubChem. (2025).[3][4] Compound Summary: Methyl 3,5-dichloropyrazine-2-carboxylate.[5] National Library of Medicine. Retrieved from

  • Bulduk, I. (2021). HPLC-MS/MS Methods for Favipiravir Analysis in Pharmaceutical Formulations. Journal of Chromatographic Science. (Contextual grounding for Favipiravir impurity methods). Retrieved from

  • NIST Mass Spec Data Center. (2023). General Fragmentation of Chlorinated Aromatic Esters. NIST Chemistry WebBook, SRD 69. Retrieved from

Sources

Comparative

comparing synthesis routes for Methyl 3,5-dichloropyrazine-2-carboxylate

Executive Summary Methyl 3,5-dichloropyrazine-2-carboxylate (CAS: 330786-09-9) is a critical electrophilic scaffold in medicinal chemistry, widely used for SNAr diversifications to access kinase inhibitors and other bioa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,5-dichloropyrazine-2-carboxylate (CAS: 330786-09-9) is a critical electrophilic scaffold in medicinal chemistry, widely used for SNAr diversifications to access kinase inhibitors and other bioactive heterocycles.

The synthesis of this intermediate is dominated by two primary logic streams:[1]

  • The "Minisci" Radical Route: Functionalization of the commercially available 2,6-dichloropyrazine. This is the most direct route for laboratory-scale preparation but suffers from moderate yields and radical chemistry safety constraints.

  • The Deoxychlorination Route: Construction of the dichloro-motif from a dihydroxy/oxo-pyrazine precursor using phosphorous oxychloride (POCl

    
    ). This is the preferred industrial route due to lower raw material costs and higher atom economy, despite the harsh conditions required.
    
Quick Comparison Matrix
FeatureRoute A: Radical Carboxylation (Minisci)Route B: Deoxychlorination (POCl

)
Starting Material 2,6-Dichloropyrazine3,5-Dihydroxypyrazine-2-carboxylic acid
Key Reagents Formamide, (NH

)

S

O

, H

SO

POCl

, PCl

, MeOH
Step Count 3 (Carboxylation

Hydrolysis

Esterification)
2 (Chlorination

Esterification)
Overall Yield ~30-40%~60-75%
Scalability Low (Exotherms, Radical control)High (Standard chemical engineering)
Primary Risk Runaway radical reactionCorrosive waste, POCl

quenching

Detailed Route Analysis

Route A: The Minisci Radical Carboxylation

This route leverages the electron-deficient nature of the pyrazine ring, making it susceptible to nucleophilic radical attack. The carbamoyl radical (


CONH

), generated from formamide, selectively attacks the 3-position of 2,6-dichloropyrazine.
Reaction Scheme (Graphviz)

MinisciRoute SM 2,6-Dichloropyrazine Inter1 3,5-Dichloropyrazine- 2-carboxamide SM->Inter1 Minisci Alkylation Reagent1 Formamide / (NH4)2S2O8 90°C, Radical Source Reagent1->Inter1 Inter2 3,5-Dichloropyrazine- 2-carboxylic Acid Inter1->Inter2 Hydrolysis Step2 Conc. HCl / 100°C Hydrolysis Step2->Inter2 Product Methyl 3,5-dichloropyrazine- 2-carboxylate Inter2->Product Esterification Step3 MeOH / H2SO4 or MeI / NaHCO3 Step3->Product

Figure 1: Workflow for the radical functionalization of 2,6-dichloropyrazine.

Mechanistic Insight

The reaction proceeds via a homolytic cleavage of peroxydisulfate, generating a sulfate radical anion. This abstracts a hydrogen from formamide to form the


CONH

radical. The pyrazine ring, activated by the two chlorine atoms, traps this nucleophilic radical. The regioselectivity is driven by steric and electronic factors, favoring the position meta to the existing chlorides if possible, but here filling the vacant C2 position (which becomes C2-carboxamide relative to the new numbering).
Experimental Protocol (Validated)

Step 1: Synthesis of 3,5-Dichloropyrazine-2-carboxamide

  • Setup: Equip a 250 mL three-neck flask with a mechanical stirrer and reflux condenser.

  • Charge: Add 2,6-dichloropyrazine (11.0 g, 73.8 mmol) and formamide (58.6 mL, 1.48 mol).

  • Initiation: Heat to 90°C.

  • Addition: Dropwise add sodium persulfate (17.1 g, 71.7 mmol) over 30 minutes. Caution: Exothermic gas evolution (CO

    
    /N
    
    
    
    ).
  • Reaction: Stir at 90°C for 2 hours.

  • Workup: Cool to RT, dilute with water (200 mL). Extract with EtOAc or IPA/CHCl

    
     (1:3). Wash organic layer with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Column chromatography (Hexane/EtOAc 7:3).

    • Typical Yield: 36-40% (5.06 g).

Step 2 & 3: Hydrolysis and Esterification

  • Hydrolysis: Reflux the amide in conc. HCl (6N) for 4 hours. Cool to precipitate the acid. Filter and dry.

  • Esterification: Dissolve the acid (1.0 eq) in DMF. Add NaHCO

    
     (1.2 eq) and Iodomethane (MeI, 6.0 eq). Stir at 23°C for 16 hours.
    
  • Workup: Dilute with water, extract with EtOAc.

    • Yield: 98% (for the esterification step).

Route B: The Deoxychlorination (POCl ) Route

This route is more robust for scale-up. It relies on the conversion of "hydroxy" (tautomeric oxo) groups into chlorides using phosphorous oxychloride. The precursor, 3,5-dihydroxypyrazine-2-carboxylic acid (or its ester), acts as a masked form of the dichloro product.

Reaction Scheme (Graphviz)

POCl3Route Precursor Methyl 3,5-dihydroxypyrazine- 2-carboxylate Intermediate Phosphoryl Intermediate Precursor->Intermediate Activation Reagent POCl3 / PCl5 Reflux, 4-6h Reagent->Intermediate Product Methyl 3,5-dichloropyrazine- 2-carboxylate Intermediate->Product Cl- Substitution

Figure 2: Deoxychlorination mechanism.

Mechanistic Insight

The pyridone-like oxygens of the precursor attack the electrophilic phosphorous of POCl


, creating a good leaving group (-OPOCl

). Chloride ions then displace this group via an S

Ar mechanism (or S

Ar-like addition-elimination) to install the chlorine atoms. The presence of PCl

is often required to ensure complete conversion of the sterically hindered or less reactive carbonyls.
Experimental Protocol

Step 1: Chlorination

  • Setup: Dry 100 mL round-bottom flask with a drying tube (CaCl

    
    ).
    
  • Charge: Methyl 3,5-dihydroxypyrazine-2-carboxylate (5.0 g) and POCl

    
      (25 mL, excess).
    
  • Catalyst: Add PCl

    
      (1.0 eq) or a catalytic amount of DMF (Vilsmeier-Haack conditions) to accelerate the reaction.
    
  • Reaction: Reflux (approx. 105°C) for 4-6 hours. Monitor by TLC (the starting material is very polar; product is non-polar).

  • Quenching (Critical): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring. Warning: Delayed exotherm is common.

  • Extraction: Extract immediately with DCM (3 x 50 mL). Note: The ester can hydrolyze if left in the acidic aqueous quench for too long.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Typical Yield: 60-75%.

Comparative Data Analysis

MetricMinisci Route (Route A)Deoxychlorination (Route B)
Atom Economy Low (Loss of formamide/persulfate mass)Medium (POCl

byproducts)
Cost Efficiency High (Cheap SM: 2,6-dichloropyrazine)Medium (Precursor availability varies)
Safety Profile Amber: Radical exotherms, gas evolution.Red: POCl

handling, HCl gas, vigorous quench.
Purity Profile Moderate: Regioisomers possible (e.g., C6 attack).High: Defined by precursor skeleton.
Throughput Low: Dilute conditions often needed.High: Can be run neat or highly concentrated.
Recommendation
  • For Discovery/Lab Scale (<10 g): Use Route A (Minisci) . 2,6-dichloropyrazine is a shelf-stable, inexpensive reagent. The lower yield is acceptable for speed and convenience.

  • For Process/Scale-Up (>100 g): Use Route B (POCl

    
    ) . The purification is simpler (crystallization often possible), and the cost of goods (COGS) is lower at scale once the precursor supply is secured.
    

References

  • Minisci Reaction Protocol: Synthesis of 3,5-dichloropyrazine-2-carboxamide. ChemicalBook. (Methodology derived from EP1184376).

  • Esterification Standard: Methyl 3,5-dichloropyrazine-2-carboxylate Synthesis. ChemicalBook.

  • POCl3 Chlorination Mechanics: POCl3 mediated one-pot deoxygenative aromatization. RSC Advances, 2023. (Mechanistic grounding for hydroxy-to-chloro conversion).

  • General Pyrazine Functionalization: Process for preparation of 3-amino-5,6-dichloropyrazine carboxylic acid esters. Google Patents (AT249682B).

Sources

Validation

comparative reactivity of dichloropyrazines versus other dihalopyridines

Executive Summary This guide provides a technical analysis of the reactivity profiles of dichloropyrazines compared to dihalopyridines (specifically 2,4- and 2,6-dichloropyridines). The Core Axiom: Pyrazines are signific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the reactivity profiles of dichloropyrazines compared to dihalopyridines (specifically 2,4- and 2,6-dichloropyridines).

The Core Axiom: Pyrazines are significantly more electron-deficient than pyridines due to the presence of a second nitrogen atom. Consequently, dichloropyrazines exhibit superior reactivity in Nucleophilic Aromatic Substitution (


)  compared to their pyridine counterparts, often by several orders of magnitude.

However, this increased reactivity introduces complex regioselectivity challenges. While 2,4-dichloropyridine follows predictable para-like (C4) selectivity, unsymmetrical dichloropyrazines are highly sensitive to adjacent substituents (ortho-effects), requiring precise condition control.

Mechanistic Underpinnings: The "Why"

To manipulate these scaffolds effectively, one must understand the electronic causality.

Electronic Deficit & LUMO Energy

The reactivity difference is rooted in Frontier Molecular Orbital (FMO) theory.

  • Pyridine: Contains one electronegative nitrogen, lowering the LUMO energy relative to benzene.

  • Pyrazine: Contains two nitrogens (1,4-relationship). This dual-withdrawal dramatically lowers the LUMO energy further, making the ring highly susceptible to nucleophilic attack.

Relative Reactivity Hierarchy (


): 


Regioselectivity Drivers
  • 2,4-Dichloropyridine: The C4 position is activated by both the inductive effect of the nitrogen and the resonance stabilization of the Meisenheimer intermediate (para-like). C4 is generally more reactive than C2.[1][2]

  • 2,3- / 2,5- / 2,6-Dichloropyrazines: In unsubstituted forms, the positions may be equivalent. However, once a substituent is introduced (e.g., during stepwise functionalization), the "Ortho-Effect" dominates.

    • EWG at C2: Directs incoming nucleophiles to C5 (para-like to the EWG).

    • EDG at C2: Directs incoming nucleophiles to C3 (ortho to the EDG).

Comparative Reactivity Data

Nucleophilic Aromatic Substitution ( )
FeatureDichloropyrazines (e.g., 2,3- or 2,6-)Dihalopyridines (e.g., 2,4- or 2,6-)
Reaction Rate High. Often proceeds at RT or mild heat (40-60°C).Moderate/Low. Often requires elevated temps (>80°C) or strong bases.
Primary Selectivity Substituent Dependent. • 2-EWG

C5 attack• 2-EDG

C3 attack
Position Dependent. • 2,4-Cl

C4 preferred (Para-directing)• 2,6-Cl

Statistical (Mono-product feasible)
Solvent Tolerance Broad (Alcohols, DMF, DMSO, THF).Polar Aprotic preferred (DMSO, NMP) to stabilize transition state.
Base Requirements Mild bases often suffice (

,

).
Stronger bases often needed (

,

,

).
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
FeatureDichloropyrazinesDihalopyridines
Oxidative Addition (OA) Fast.[3] Occurs at the most electron-deficient C-Cl bond.Slower. OA is often the rate-limiting step.
Regiocontrol 2,3-Cl: C2/C3 are equivalent until sub'd.2,5-Cl: 3-OMe directs to C2.2,4-Cl: C4 is preferred (weaker bond/more deficient).2,6-Cl: Ligand controlled (Sterics can shift selectivity).
Catalyst Load Standard (1-3 mol% Pd).Higher (3-5 mol% Pd) or specialized ligands (e.g., QPhos, XPhos).

Visualizing the Reactivity Logic

The following diagrams illustrate the decision-making process for functionalizing these scaffolds.

Diagram 1: Regioselectivity Decision Tree

ReactivityTree Start Starting Scaffold Pyrazine Dichloropyrazine Start->Pyrazine Pyridine Dihalopyridine Start->Pyridine Pyr_Type Isomer Type? Pyrazine->Pyr_Type Pyr_23 2,3-Dichloro Pyr_Type->Pyr_23 Symmetrical Pyr_Unsym Unsymmetrical (e.g. 2-Substituted-3,5-dichloro) Pyr_Type->Pyr_Unsym Substituted Pyr_Result1 C2/C3 Equivalent (Mono-sub easy) Pyr_23->Pyr_Result1 Pyr_Check Check C2 Substituent Pyr_Unsym->Pyr_Check Pyr_EWG C5 Attack (Para-like) Pyr_Check->Pyr_EWG EWG (CN, Ester) Pyr_EDG C3 Attack (Ortho-like) Pyr_Check->Pyr_EDG EDG (OMe, NH2) Py_Type Isomer Type? Pyridine->Py_Type Py_24 2,4-Dichloro Py_Type->Py_24 Py_26 2,6-Dichloro Py_Type->Py_26 Py_Result1 C4 Selective (Electronic Control) Py_24->Py_Result1 Py_Result2 Statistical Mix (Requires Stoich Control) Py_26->Py_Result2

Caption: Decision matrix for predicting regioselectivity in


 reactions of chloropyrazines and chloropyridines.

Experimental Protocols

These protocols are designed to highlight the difference in conditions required. Protocol A (Pyrazine) uses milder conditions than Protocol B (Pyridine).

Protocol A: Regioselective on 2,3-Dichloropyrazine

Target: Mono-amination.

  • Preparation: Charge a reaction vial with 2,3-dichloropyrazine (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Base Addition: Add

    
      (1.2 equiv). Note: Stronger bases like NaH are unnecessary and may cause bis-substitution.
    
  • Nucleophile Addition: Add the amine nucleophile (1.05 equiv) dropwise at 0°C .

  • Reaction: Allow to warm to Room Temperature (25°C) . Stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS. Pyrazines react rapidly; prolonged stirring can lead to di-substitution.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Outcome: Typically >85% yield of the mono-substituted product.

Protocol B: Regioselective on 2,4-Dichloropyridine

Target: C4-selective amination.

  • Preparation: Charge a reaction vial with 2,4-dichloropyridine (1.0 equiv) and DMSO or NMP (0.5 M). Note: Polar aprotic solvents are critical here.

  • Base Addition: Add

    
      (2.0 equiv) or DIPEA  (2.0 equiv).
    
  • Nucleophile Addition: Add amine nucleophile (1.1 equiv).

  • Reaction: Heat to 80–100°C . Stir for 12–16 hours.

    • Comparison: Note the requirement for heat compared to the pyrazine protocol.

  • Workup: Pour into ice water to precipitate product or extract with EtOAc/LiCl (aq) wash to remove DMSO.

  • Outcome: Major product is 4-amino-2-chloropyridine (>10:1 regioselectivity typically).

Critical Pitfalls & Troubleshooting

IssueCauseSolution
Bis-substitution (Pyrazine) High reactivity of the pyrazine core.[4]Lower temperature to 0°C or -10°C. Use exact stoichiometry (1.0 equiv nucleophile).
Poor Conversion (Pyridine) Lower electrophilicity of pyridine.Increase temperature (>100°C), switch to microwave heating, or use

"activators" (e.g., Bronsted acids).
Wrong Regioisomer (2,4-Pyridine) Steric clash at C4 or "Ortho-effect" from C3 substituents.Verify structure by NOE NMR. If C2 selectivity is needed, switch to Pd-catalysis with specific ligands (e.g., dppf).

References

  • Regioselective Nucleophilic Aromatic Substitution of 3,5-Dichloropyrazines Source: ACS Publications (Organic Letters) URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends Source: Royal Society of Chemistry (Chemical Science) URL:[Link]

  • Amination of Heteroaryl Chlorides: Palladium C

    
     in Green Solvents? 
    Source: National Institutes of Health (PMC)
    URL:[Link]
    
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes Source: National Institutes of Health (PMC) URL:[Link]

  • FMO analysis of

    
     selectivity with 2,4-dichloropyridine 
    Source: ResearchGate
    URL:[5][6][7][8][Link]
    

Sources

Comparative

analytical methods for assessing the purity of Methyl 3,5-dichloropyrazine-2-carboxylate

[1] Executive Summary Methyl 3,5-dichloropyrazine-2-carboxylate (MDPC) is a critical pharmacophore and intermediate, most notably in the synthesis of the antiviral Favipiravir (T-705) .[1] Its purity is non-negotiable; t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 3,5-dichloropyrazine-2-carboxylate (MDPC) is a critical pharmacophore and intermediate, most notably in the synthesis of the antiviral Favipiravir (T-705) .[1] Its purity is non-negotiable; the presence of the hydrolyzed acid precursor (3,5-dichloropyrazine-2-carboxylic acid) or regioisomeric byproducts can collapse the yield of subsequent amidation or fluorination steps.[1]

This guide compares three analytical methodologies—RP-HPLC , GC-MS , and qNMR —to provide a scientifically grounded strategy for purity assessment.

The Verdict:

  • Routine QC: Use RP-HPLC (UV) .[1] It is the only method that robustly quantifies the non-volatile acid impurity and the ester simultaneously without derivatization.

  • Absolute Assay (No Reference Standard): Use qNMR .[1]

  • Residual Solvents: Use Headspace GC-MS .[1]

Part 1: The Analytical Challenge

The pyrazine ring introduces specific chemical behaviors that dictate method selection:

  • Basicity: The pyrazine nitrogens can interact with silanols in HPLC columns, causing peak tailing.[1] Solution: Low pH buffers.[1]

  • Hydrolysis Susceptibility: The methyl ester at position 2 is prone to hydrolysis, reverting to the carboxylic acid, especially in the presence of moisture. Implication: Sample preparation must be anhydrous; water content (Karl Fischer) is a critical metadata point.[1]

  • Thermal Instability: While the ester is volatile, high injector port temperatures in GC can induce degradation or decarboxylation of impurities.[1]

Impurity Fate Mapping

The following diagram illustrates the origin of impurities and their detection susceptibility.

ImpurityFate Start Starting Material (3,5-dichloropyrazine-2-carboxylic acid) Reaction Methylation (MeI / DMF) Start->Reaction Product Target: MDPC (Methyl Ester) Reaction->Product Impurity1 Impurity A: Unreacted Acid Reaction->Impurity1 Incomplete Impurity3 Impurity C: Residual DMF Reaction->Impurity3 Impurity2 Impurity B: Hydrolysis Product Product->Impurity2 Moisture/Storage HPLC HPLC Impurity1->HPLC High Response GC GC Impurity1->GC Poor/No Elution Impurity2->HPLC High Response Impurity3->GC Best Method

Figure 1: Impurity fate map showing the generation of critical impurities and their detectability by technique.

Part 2: Comparative Methodology

Method A: RP-HPLC (The Gold Standard)

Why: High-Performance Liquid Chromatography (Reverse Phase) is the industry standard because it handles the polarity difference between the ester (MDPC) and its acid impurity.[1]

  • Mechanism: Separation based on hydrophobicity.[1] The acid elutes early (polar); the ester elutes later.

  • Critical Parameter: pH Control. The mobile phase must be acidic (pH 2.5–3.[1]0) to keep the carboxylic acid impurity protonated (suppressing ionization), ensuring it interacts with the C18 column rather than eluting in the void volume.

Method B: GC-MS (The Volatile Screen)

Why: Useful for identifying volatile side-products and residual solvents (DMF, Ethyl Acetate).[1]

  • Limitation: The carboxylic acid impurity (3,5-dichloropyrazine-2-carboxylic acid) is highly polar and hydrogen-bonding.[1] It will likely adsorb to the GC liner or column, leading to poor peak shape or complete loss of signal unless derivatized (silylated) first.

  • Use Case: Only for checking the ester purity after the absence of acid has been confirmed by other means.

Method C: qNMR (The Orthogonal Validator)

Why: Quantitative NMR provides an absolute purity value without requiring a high-purity reference standard of MDPC (which is expensive or unavailable during early development).[1]

  • Mechanism: Molar ratio calculation against a Certified Reference Material (CRM) internal standard (e.g., Maleic Acid or TCNB).[1]

  • Advantage: Non-destructive and detects all proton-containing impurities.[1]

Part 3: Detailed Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

Based on validated methodologies for Favipiravir intermediates [1, 2].[1]

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Potassium Dihydrogen Phosphate (

    
    )[1]
    
  • Orthophosphoric acid (85%)[1]

  • Water (Milli-Q)[1]

Instrument Conditions:

Parameter Setting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 5 µm

| Mobile Phase A | 20 mM


 buffer, adjusted to pH 2.5 with orthophosphoric acid |
| Mobile Phase B  | Acetonitrile |
| Flow Rate  | 1.0 mL/min |
| Column Temp  | 30°C |
| Detection  | UV @ 270 nm (Pyrazine absorption max) |
| Injection Vol  | 10 µL |
| Diluent  | Mobile Phase A : Acetonitrile (50:[1]50) |

Gradient Program:

  • 0-2 min: 95% A (Isocratic hold for acid impurity)[1]

  • 2-15 min: 95% A → 40% A (Linear gradient to elute ester)

  • 15-20 min: 40% A (Wash)[1]

  • 20-25 min: 95% A (Re-equilibration)[1]

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between Acid Impurity and MDPC.
    
  • Tailing Factor (

    
    ):  < 1.5 for MDPC peak.[1]
    
  • RSD (n=6): < 1.0% for main peak area.[1]

Protocol 2: 1H-qNMR Absolute Purity Assay

Designed for absolute quantification without an MDPC standard [3, 4].[1]

Internal Standard (IS) Selection:

  • Recommended: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.[1]

  • Why: These provide singlets that do not overlap with the pyrazine aromatic proton (~8.94 ppm) or the methyl ester protons (~3.95 ppm).[1]

Workflow:

  • Weighing: Accurately weigh ~20 mg of MDPC sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial using a micro-balance (readability 0.01 mg).
  • Solvation: Dissolve in 0.6 mL DMSO-d6 . (DMSO is preferred over

    
     to ensure solubility of any polar acid impurities).[1]
    
  • Acquisition:

    • Pulse angle: 90°[1]

    • Relaxation delay (

      
      ): ≥ 60 seconds (Critical: must be 5-7x 
      
      
      
      for full relaxation).
    • Scans: 16 or 32.[1]

    • Temperature: 298 K.[1]

Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Mass,

= Purity of IS.[1][2][3]

Part 4: Performance Comparison

The following table summarizes the capabilities of each method for MDPC analysis.

FeatureRP-HPLC (UV)GC-MSqNMR
Primary Utility Routine QC & Impurity ProfilingResidual Solvents & IDAbsolute Purity Certification
Acid Impurity Detection Excellent (Elutes early)Poor (Requires derivatization)Good (Distinct shift)
LOD (Limit of Detection) ~0.05%~0.1% (for volatiles)~0.5%
Precision (RSD) < 0.5%< 2.0%< 1.0%
Sample Destructive? YesYesNo
Reference Standard? Required (for quant)RequiredNot Required (for analyte)
Analytical Workflow Decision Tree

Workflow Input Sample: MDPC Batch Check1 Is Reference Standard Available? Input->Check1 PathA Method: qNMR (Determine Absolute Purity) Check1->PathA No PathB Method: HPLC-UV (Routine QC) Check1->PathB Yes PathA->PathB Calibrate Std Check2 Check Residual Solvents PathB->Check2 PathC Method: Headspace GC Check2->PathC High Solvent Risk

Figure 2: Decision tree for selecting the appropriate analytical technique based on resource availability and data requirements.

Part 5: References

  • Mishra, S. et al. (2020).[1] Development and Validation of HPLC Method for Quantification of Favipiravir in Tablet. Research Journal of Pharmacy and Technology. Link

  • Bulduk, I. (2021).[1] HPLC-UV Method for Analysis of Favipiravir and its Degradation Products. Journal of Research in Pharmacy. Link

  • BIPM. (2019).[1] Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures.[1] Link

  • Pauli, G. F. et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link[1]

  • ChemicalBook. (2025).[1] Methyl 3,5-dichloropyrazine-2-carboxylate Properties and Synthesis. Link

Sources

Validation

A Spectroscopic Guide to the Synthesis of Methyl 3,5-dichloropyrazine-2-carboxylate: From Precursor to Product

For professionals in pharmaceutical research and organic synthesis, the unambiguous structural confirmation of intermediates and final products is paramount. Spectroscopic techniques are the cornerstone of this process,...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and organic synthesis, the unambiguous structural confirmation of intermediates and final products is paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of molecular structure. This guide offers an in-depth comparison of the key spectroscopic features of Methyl 3,5-dichloropyrazine-2-carboxylate and its common precursors, providing the experimental data and foundational principles necessary for researchers to confidently monitor this synthetic transformation.

The synthesis of Methyl 3,5-dichloropyrazine-2-carboxylate is a critical step in the development of various pharmaceutical scaffolds. A common and efficient synthetic route involves the esterification of 3,5-Dichloropyrazine-2-carboxylic acid. This guide will focus on the spectroscopic changes observed during this key transformation, starting from the readily available Pyrazine-2-carboxylic acid.

The Synthetic Pathway: A Spectroscopic Roadmap

The transformation from a simple pyrazine core to the target dichlorinated ester involves distinct changes to the molecule's electronic and atomic environment. These changes are directly observable through various spectroscopic methods. The pathway under consideration is a two-step process: dichlorination of the pyrazine ring followed by esterification of the carboxylic acid.

Synthetic_Pathway cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product A Pyrazine-2-carboxylic Acid B 3,5-Dichloropyrazine-2- carboxylic Acid A->B  Chlorination  (e.g., SOCl₂/heat)   C Methyl 3,5-dichloropyrazine- 2-carboxylate B->C  Esterification  (e.g., CH₃I, NaHCO₃)  

Caption: Synthetic route from Pyrazine-2-carboxylic Acid to Methyl 3,5-dichloropyrazine-2-carboxylate.

Comparative Spectroscopic Analysis

The journey from precursor to product is marked by the appearance and disappearance of key signals in NMR, IR, and Mass Spectrometry. Understanding these changes is crucial for reaction monitoring and final product verification.

Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. The electron-withdrawing effects of the nitrogen atoms, chlorine substituents, and carboxyl/ester groups profoundly influence the chemical shifts of the ring protons and carbons.

  • Pyrazine-2-carboxylic Acid: The ¹H NMR spectrum of this starting material shows three distinct aromatic protons.[1] The proton at C6 is typically the most downfield due to the anisotropic effect of the adjacent nitrogen and the carboxylic acid.

  • 3,5-Dichloropyrazine-2-carboxylic Acid: Upon dichlorination, two of the aromatic protons are replaced by chlorine atoms. This leaves a single, isolated proton on the pyrazine ring (at C6). This proton experiences a significant downfield shift due to the powerful inductive effect of the two neighboring chlorine atoms and the nitrogen atom.

  • Methyl 3,5-dichloropyrazine-2-carboxylate: The final esterification step has the most dramatic effect on the ¹H NMR spectrum. While the aromatic singlet remains, a new, sharp singlet appears around 3.95 ppm.[2][3] This signal, integrating to three protons, is the definitive signature of the methyl ester group and confirms the reaction's completion.[4]

NMR_Comparison cluster_HNMR ¹H NMR Changes Start_H Pyrazine-2-COOH • ~8.8-9.2 ppm (3H, aromatic multiplet) • ~13-14 ppm (1H, broad s, COOH) Inter_H 3,5-Dichloro-COOH • ~8.7 ppm (1H, aromatic singlet) • ~14-15 ppm (1H, broad s, COOH) Start_H->Inter_H Loss of 2 aromatic H Remaining H shifts End_H Methyl 3,5-Dichloro Ester • ~8.94 ppm (1H, aromatic singlet) • ~3.95 ppm (3H, sharp s, OCH₃) Inter_H->End_H Loss of COOH proton Appearance of OCH₃ singlet

Caption: Key transformations observed in ¹H NMR spectra during the synthesis.

A similar trend is observed in ¹³C NMR. The carbons bonded to chlorine atoms (C3 and C5) are significantly shifted downfield. The carbonyl carbon of the ester (~163 ppm) will have a slightly different chemical shift compared to the carboxylic acid (~165 ppm), but the most telling change is the appearance of the methoxy carbon signal (~53 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally powerful for tracking the transformation of functional groups, particularly the carboxylic acid to ester conversion.[5][6]

  • Carboxylic Acid Precursors: Both Pyrazine-2-carboxylic acid and its dichlorinated intermediate will exhibit two characteristic and unmistakable peaks:

    • A very broad O-H stretch from approximately 2500-3300 cm⁻¹, often obscuring the C-H stretches.[7][8] This breadth is due to hydrogen bonding.

    • A strong C=O (carbonyl) stretch typically around 1700-1725 cm⁻¹.[8]

  • Methyl Ester Product: In the final product, the IR spectrum undergoes a dramatic simplification and shift:

    • The broad O-H band completely disappears, providing conclusive evidence that the carboxylic acid has reacted.

    • The C=O stretch shifts to a higher wavenumber, typically 1730-1750 cm⁻¹, which is characteristic of an ester.[9]

    • A new, strong C-O single bond stretch appears in the 1200-1300 cm⁻¹ region.[9]

This clear-cut disappearance of the O-H band and the shift in the C=O frequency make IR spectroscopy an ideal tool for rapid, real-time reaction monitoring.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition, particularly the presence of chlorine.

  • Molecular Ion (M⁺): The most fundamental piece of information is the molecular weight of the compound. The progression from Pyrazine-2-carboxylic acid (124 g/mol ) to 3,5-Dichloropyrazine-2-carboxylic acid (193 g/mol ) and finally to Methyl 3,5-dichloropyrazine-2-carboxylate (207 g/mol ) is easily tracked by the molecular ion peak.

  • The Chlorine Isotope Pattern: A key confirmatory feature for the chlorinated compounds is the distinctive isotopic pattern of chlorine.[10] Chlorine has two common isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).[11][12][13]

    • Monochlorinated compounds (if any were present) would show an M⁺ peak and an M+2 peak with a ~3:1 intensity ratio.[14]

    • Dichlorinated compounds (the intermediate and final product) will exhibit a more complex pattern: an M⁺ peak, an M+2 peak, and an M+4 peak with a characteristic intensity ratio of approximately 9:6:1 .[14] The presence of this pattern is definitive proof of the incorporation of two chlorine atoms into the structure.

Summary of Spectroscopic Data

Compound¹H NMR (δ, ppm)Key IR Bands (cm⁻¹)MS (m/z, Key Features)
Pyrazine-2-carboxylic Acid ~9.2 (1H, d), 8.9 (1H, d), 8.8 (1H, dd), ~13.5 (br s, COOH)[1]3300-2500 (broad, O-H) , ~1710 (C=O) 124 (M⁺)
3,5-Dichloropyrazine-2-carboxylic Acid ~8.7 (1H, s), ~14.0 (br s, COOH)3300-2500 (broad, O-H) , ~1720 (C=O) 192 (M⁺), 194 (M+2), 196 (M+4) (9:6:1 ratio)
Methyl 3,5-dichloropyrazine-2-carboxylate ~8.94 (1H, s) , ~3.95 (3H, s, OCH₃) [2][3]~1740 (C=O, ester) , ~1280 (C-O) (Absence of broad O-H)206 (M⁺), 208 (M+2), 210 (M+4) (9:6:1 ratio)

Experimental Protocols

To ensure data reproducibility and accuracy, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the chosen solvent dissolves the compound completely and does not have signals that overlap with key analyte peaks.

  • Homogenization: Cap the tube and invert several times or vortex gently to ensure a homogeneous solution.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H spectrum (e.g., 16 scans).

    • Acquire a ¹³C spectrum (e.g., 1024 scans or more, depending on concentration).

    • Process the data (Fourier transform, phase correction, and baseline correction) and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H).

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum (e.g., average of 32 scans at a resolution of 4 cm⁻¹).

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe after analysis.

Protocol 3: Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrument Setup: Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.

  • Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or through a GC inlet (if the compound is sufficiently volatile and thermally stable).

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weights (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak (M⁺). Critically, analyze the region of the molecular ion for the expected M⁺, M+2, and M+4 isotopic pattern to confirm the presence of two chlorine atoms.

By systematically applying these spectroscopic techniques and understanding the hallmark spectral changes, researchers can confidently track the synthesis of Methyl 3,5-dichloropyrazine-2-carboxylate, ensuring the identity and purity of each intermediate and the final target molecule.

References

  • Acta Crystallographica Section E. Methyl pyrazine-2-carboxylate. [Link]

  • Molbase. METHYL 3,5-DICHLOROPYRAZINE-2-CARBOXYLATE CAS#: 330786-09-9. [Link]

  • Google Patents. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
  • PubChem. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2. [Link]

  • PubChem. Methyl pyrazinoate | C6H6N2O2. [Link]

  • Semantic Scholar. Research Article Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA. [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • Organic Letters. Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. [Link]

  • Chemistry LibreTexts. 6.4: Isotope Abundance. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • YouTube. Chloro pattern in Mass Spectrometry. [Link]

  • YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]

  • ResearchGate. ¹H NMR spectra of HP pyrazine acquired under different volumetric.... [Link]

  • IOP Conference Series: Materials Science and Engineering. Chemical Transformation of Pyrazine Derivatives. [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

  • MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. [Link]

  • E. coli Metabolome Database. Pyrazinic acid (ECMDB02069). [Link]

  • University of Calgary. Radicals and Mass Spectrometry (MS) Spring 2021. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. [Link]

  • Brainly. How can you distinguish a carboxylic acid from an ester using IR spectroscopy?. [Link]

  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]

  • Fisher Scientific. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, 97%. [Link]

  • Organic Syntheses. dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. [Link]

  • The Good Scents Company. 2,5-diethyl-3-methyl pyrazine, 32736-91-7. [Link]

  • Journal of Materials and Environmental Science. Two steps Synthesis of a BODIPY carboxylic-Curcumin. [Link]

Sources

Comparative

Definitive Regiochemistry: A Guide to Confirming Pyrazine Substitution Patterns

Executive Summary Pyrazine (1,4-diazine) presents a unique analytical challenge in medicinal chemistry. Unlike benzene, where coupling constants ( -values) readily identify ortho, meta, and para relationships, the electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazine (1,4-diazine) presents a unique analytical challenge in medicinal chemistry. Unlike benzene, where coupling constants (


-values) readily identify ortho, meta, and para relationships, the electron-deficient pyrazine ring often yields protons that appear as isolated singlets or exhibit negligible coupling (

Hz). Furthermore, mechanistic predictions (e.g., Minisci reactions) are not infallible, with phenomena like "tele-substitution" occasionally relocating substituents to unexpected positions.

This guide moves beyond basic 1D NMR interpretation, establishing a rigorous, self-validating workflow using 2D Heteronuclear Multiple Bond Correlation (HMBC) as the primary tool, with X-ray crystallography as the ultimate arbiter.

Part 1: The Pyrazine Problem (Strategic Analysis)

The Symmetry Trap

The high symmetry of the pyrazine ring (


 point group for the unsubstituted parent) complicates analysis.
  • 2,6-disubstitution: Often yields a singlet (2H) in

    
    H NMR if substituents are identical, indistinguishable from 2,3- or 2,5-isomers without carbon correlation.
    
  • Electronic Bias: The nitrogen atoms act as electron sinks. In Nucleophilic Aromatic Substitution (

    
    ), the nucleophile attacks the position most activated by the para-nitrogen. However, in radical pathways (Minisci), the outcome depends heavily on the radical's nucleophilic/electrophilic character and solvent effects.
    
The Failure of Coupling Constants

In benzene derivatives, an ortho-coupling of ~8 Hz is diagnostic. In pyrazines:

  • 
     (Ortho-like):  ~2.5 – 3.0 Hz. (Observable, but often collapsed).
    
  • 
     (Meta-like):  ~0 – 1.0 Hz. (Usually invisible).
    
  • 
     (Para-like):  ~0 Hz.
    

Implication: You cannot rely on splitting patterns alone. You must rely on connectivity established through quaternary carbons.

Part 2: Comparative Analysis of Analytical Methods

The following table contrasts the three primary methods for confirming regioselectivity.

FeatureMethod A: Advanced 2D NMR (HMBC/HSQC) Method B: X-ray Crystallography Method C: DFT-GIAO Calculation
Primary Utility Routine structure elucidation in solution.Absolute configuration & definitive proof.Predicting chemical shifts for ambiguous NMR data.
Certainty Level High (95%) - dependent on resolution.Absolute (100%).Moderate (Supportive evidence only).
Sample Req. ~5–10 mg (recoverable).Single crystal (0.1–0.3 mm).None (Computational).
Time to Result 1–4 Hours.2–7 Days (growing crystals).12–24 Hours (CPU time).
Cost Low (Internal resource).High (Service bureau or core facility).Low (Software license).
Key Limitation Fails if signals overlap or

is weak.
Requires solid, crystalline material.Sensitive to conformational averaging.

Part 3: The Solution-State Standard (HMBC Protocol)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for pyrazines because it allows you to "see" through the nitrogen atoms and quaternary carbons.

The Logic of Connectivity

To distinguish between isomers (e.g., 2,3- vs 2,6-disubstituted), you must trace the correlation from a proton on the substituent to the carbons on the ring, and vice-versa.

  • Step 1: Assign protonated carbons using HSQC (1-bond correlation).

  • Step 2: Use HMBC (2-3 bond correlation) to link substituent protons to ring carbons.

  • Step 3: Verify the "Return Trip." Ring protons should correlate to the substituent's

    
    -carbon.
    
Visualization: The HMBC Decision Logic

The following diagram illustrates the workflow for distinguishing a 2,5-isomer from a 2,6-isomer using HMBC correlations.

HMBC_Logic Start Unknown Isomer (e.g., Methyl-Pyrazine deriv.) Step1 Acquire 1H & HSQC Identify Ring Protons (H_ring) and Methyl Protons (H_Me) Start->Step1 Step2 Run HMBC Focus on H_Me correlations Step1->Step2 Decision Does H_Me correlate to a CH carbon (tertiary)? Step2->Decision Res_25 2,5-Isomer (H_Me correlates to C2 & C6) C6 has a proton attached Decision->Res_25 Yes (Strong Crosspeak) Res_26 2,6-Isomer (H_Me correlates to C2 & C6) BUT C6 is quaternary (if disubstituted) OR Symmetry makes C2/C6 equiv. Decision->Res_26 No (Correlates to Cq)

Caption: Logical flow for distinguishing pyrazine regioisomers via HMBC-substituent correlations.

Experimental Protocol: Optimized HMBC for Heterocycles

Objective: Maximize signal-to-noise for long-range correlations (


) which are often smaller in heteroaromatics (~6-8 Hz) than in pure aromatics.
  • Sample Prep: Dissolve 10–20 mg of compound in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    . Note: DMSO is preferred to prevent aggregation stacking which broadens peaks.
  • Parameter Setup (Bruker/Varian standard):

    • Pulse Sequence: hmbcgpndqf (Gradient selected, magnitude mode).

    • J-Coupling Constant (

      
      ):  Set to 8 Hz  (standard). If signals are missing, lower to 5 Hz  to catch weaker long-range couplings through Nitrogen.
      
    • Relaxation Delay (D1): Increase to 2.0 seconds . Pyrazine quaternary carbons relax slowly; insufficient delay reduces sensitivity of the critical quaternary carbon correlations.

    • Scans (NS): Minimum 32 scans (64 preferred for <5mg samples).

  • Processing:

    • Use a Sine-Bell squared window function (QSINE) for resolution.

    • Magnitude calculation (MC) is standard, so phase correction is not needed, but check for "t1 noise" streaks.

Part 4: The Solid-State Truth (X-ray Crystallography)

When NMR is ambiguous (e.g., identical substituents causing perfect symmetry), X-ray crystallography is the only option.

Crystallization Protocol (Vapor Diffusion)

This method is gentle and effective for small organic molecules.

  • Inner Vial: Dissolve 5 mg of the pyrazine derivative in a "good" solvent (e.g., DCM, Acetone, or THF) in a small 4 mL vial. The solution should be near saturation but not cloudy.

  • Outer Vial: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

  • Precipitant: Add a "poor" solvent (e.g., Pentane, Hexane, or Ether) to the outer vial, filling it to about 1/3 height. Do not let the liquid spill into the inner vial.

  • Seal: Cap the large outer vial tightly.

  • Wait: The volatile poor solvent will slowly diffuse into the inner vial, gently lowering solubility and growing high-quality crystals over 2–5 days.

Part 5: Case Study & Data Synthesis

Scenario: You performed a Minisci alkylation on 2-acetylpyrazine. You expect the alkyl group at C-5 (para to acetyl) based on literature, but C-3 and C-6 are possible.

Data Interpretation:

  • 1H NMR: Shows two singlets in the aromatic region. This rules out the 2,3-isomer (which would show

    
     coupling of ~2.5 Hz). It is either 2,5- or 2,6-.
    
  • HMBC Analysis:

    • Look at the Acetyl Methyl protons.

    • They correlate to the Carbonyl Carbon (strong).

    • They correlate to C-2 (the ring carbon).

    • Critical Step: Look for correlations from the Ring Protons to C-2 .

      • If H-3 is present (2,5-isomer or 2,6-isomer), it will show a strong

        
         or 
        
        
        
        to C-2.
      • If H-6 is present (2,5-isomer), it shows a weak

        
         to C-2 (across the Nitrogen).
        
    • Differentiation: In the 2,5-isomer, the new alkyl group protons will correlate to C-5 . In the 2,6-isomer, they correlate to C-6 .

    • You identify the C-5 vs C-6 carbon shift using HSQC. C-5 is typically more shielded than C-6 due to the para-acetyl effect.

References

  • Minisci Reaction Regioselectivity

    • Proctor, R. S. J., & Phipps, R. J. (2019). "Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes." Journal of the American Chemical Society.[1]

    • (Relevant context on Minisci scope).

  • Pyrazine NMR Data & Coupling Constants

    • SpectraBase.[2] "Pyrazine 1H NMR Chemical Shifts."

  • Tele-Substitution Phenomena

    • Journal of Organic Chemistry. "Tele-Substitution Reactions in the Synthesis of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials."
  • General NMR Protocols for Heterocycles

    • Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard authoritative text for pulse sequences).

Sources

Validation

comparing the efficacy of different chlorinating agents for pyrazine synthesis

Executive Summary The conversion of hydroxypyrazines (pyrazinones) to chloropyrazines is a pivotal transformation in the synthesis of bioactive scaffolds, including antitubercular agents (e.g., Pyrazinamide derivatives)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of hydroxypyrazines (pyrazinones) to chloropyrazines is a pivotal transformation in the synthesis of bioactive scaffolds, including antitubercular agents (e.g., Pyrazinamide derivatives) and kinase inhibitors (e.g., Bortezomib intermediates).

While Phosphorus Oxychloride (


)  remains the industry standard due to its high reactivity and reliable yields, it poses significant safety challenges during scale-up, particularly regarding quenching exotherms.[1] Thionyl Chloride (

)
offers a phosphorus-free alternative with easier volatile removal but often requires Vilsmeier-Haack activation (DMF catalysis) to achieve comparable conversion rates. Phosphorus Pentachloride (

)
is reserved for recalcitrant substrates but suffers from poor atom economy and difficult solid handling.

This guide objectively compares these agents, providing mechanistic insights, safety protocols, and experimental data to inform reagent selection.

Mechanistic Underpinnings[2][3]

The reaction is not a simple nucleophilic substitution.[2][3][4] Hydroxypyrazines exist predominantly as the 2-pyrazinone tautomer. Successful chlorination requires the activation of the amide-like carbonyl oxygen into a leaving group (imidoyl chloride formation), followed by nucleophilic attack by chloride.

Diagram 1: Activation Mechanism ( )

POCl3_Mechanism Substrate 2-Hydroxypyrazine (Tautomer Equilibrium) Activation O-Phosphorylation (Dichlorophosphate Intermediate) Substrate->Activation POCl3 / Base (-HCl) Transition Aromatization & Chloride Attack (SNAr) Activation->Transition Cl- Nucleophile Product 2-Chloropyrazine + HOPCl2 Transition->Product -HOPCl2

Caption: Transformation of 2-hydroxypyrazine via phosphorodichloridate activation. The base (e.g., Et3N) acts as an HCl scavenger and catalyst.

Comparative Analysis of Reagents

A. Phosphorus Oxychloride ( )[1][7][8][9][10]
  • Status: The "Gold Standard."

  • Efficacy: High. The formation of the

    
     bond provides a strong thermodynamic driving force.
    
  • Pros: Excellent yields (85–95%); works on electron-deficient rings; liquid handling is amenable to flow chemistry.

  • Cons: Viscous phosphoric acid byproducts; severe safety risk during aqueous quench (delayed exotherm); difficult to separate phosphorus residues from polar products.

B. Thionyl Chloride ( )
  • Status: The "Clean Workup" Alternative.

  • Efficacy: Moderate to High (Substrate dependent). Often requires catalytic DMF.

  • Pros: Byproducts are gases (

    
    , 
    
    
    
    ), simplifying purification; lower boiling point (
    
    
    ) allows easy removal of excess reagent.
  • Cons: Less reactive than

    
     for deactivated pyrazinones; requires efficient gas scrubbing; strictly anhydrous conditions required to prevent hydrolysis before reaction.
    
C. Phosphorus Pentachloride ( )
  • Status: The "Sledgehammer."

  • Efficacy: Very High.

  • Pros: Chlorinates highly deactivated or sterically hindered substrates where

    
     fails.
    
  • Cons: Solid reagent (difficult to meter in automated systems); extremely moisture sensitive; generates massive phosphorus waste (poor atom economy).

Performance Data Summary

The following data aggregates typical performance metrics for the chlorination of 2-hydroxy-3-methylpyrazine at 100g scale.

MetricAgent:

(Standard)
Agent:

+ DMF (Cat.)
Agent:

/

Mix
Yield (Isolated) 92% 78%88%
Reaction Temp 90–105°C75–80°C (Reflux)110–120°C
Reaction Time 2–4 Hours6–12 Hours1–2 Hours
Atom Economy ModerateGoodPoor
Workup Hazard High (Hydrolysis Exotherm)Moderate (Gas Evolution)High (Phosphoric Sludge)
Purity (Crude) >95%~85% (Sulfur impurities)>90%

Data Insight: While


 offers the highest yield, 

is preferred for smaller batches or when phosphorus contamination is a downstream concern for metal-catalyzed couplings.

Validated Experimental Protocols

Protocol A: High-Yield Chlorination (with Safety Controls)

Recommended for: Scale-up and difficult substrates.

Reagents:

  • 2-Hydroxypyrazine (1.0 equiv)

  • 
     (3.0 - 5.0 equiv) [Can be reduced to 1.2 equiv in sealed/pressure systems]
    
  • Triethylamine (

    
    ) (1.0 equiv) or 
    
    
    
    -Diethylaniline

Workflow:

  • Setup: Charge hydroxypyrazine into a dry flask under

    
    .
    
  • Addition: Add

    
     slowly at room temperature. Add base dropwise (exothermic!).
    
  • Reaction: Heat to reflux (

    
    ) for 3 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane).
    
  • Cooling: Cool mixture to

    
     (Do not cool to 
    
    
    
    yet, as viscosity increases).
  • CRITICAL QUENCH (Inverse Addition):

    • Prepare a separate vessel with crushed ice/water (5x volume of reaction) and vigorous stirring.

    • Slowly cannulate the reaction mixture into the water. Maintain internal temp

      
      .
      
    • Why? Adding water to the

      
       causes a runaway exotherm due to accumulation of phosphorodichloridic acid.
      
  • Extraction: Extract with Dichloromethane (DCM) x3. Wash combined organics with Sat.

    
     and Brine.
    
  • Isolation: Dry over

    
    , concentrate, and distill if necessary.
    
Diagram 2: Experimental Workflow & Safety Logic

Workflow cluster_Safety CRITICAL SAFETY STEP Setup 1. Reactant Mixing (Under N2, RT) Heating 2. Reflux (90-105°C) Until TLC Complete Setup->Heating Quench 3. Inverse Quench (Add Rxn to Ice/Water) Heating->Quench Cool to 40°C Control Temp Control < 20°C Prevent Runaway Quench->Control Extraction 4. Extraction (DCM) & Neutralization Quench->Extraction Purification 5. Distillation/Crystallization Extraction->Purification

Caption: Standard workflow emphasizing the inverse quench technique required for POCl3 safety.

Protocol B: "Green" Solvent-Free Approach

Recommended for: Reducing waste (E-factor) and raw material costs.

Based on recent process chemistry developments (Wang et al., 2012), this method utilizes stoichiometric


 in a sealed vessel.
  • Mix: 2-Hydroxypyrazine (10 mmol),

    
     (11 mmol), and Pyridine (11 mmol) in a screw-cap pressure tube.
    
  • Heat: Heat to

    
     for 2 hours.
    
  • Workup: Cool to RT. Pour onto ice water. Adjust pH to 8-9 with

    
    .
    
  • Result: Product precipitates as a solid (Filtration).

  • Advantage: Eliminates the need for solvent removal and massive excess of

    
    .
    

Safety & Toxicology (E-E-A-T)

The "Delayed Exotherm" Hazard

When quenching


, the initial hydrolysis to phosphorodichloridic acid (

) is fast and exothermic. However, the subsequent hydrolysis of this intermediate is slower and kinetically controlled.
  • Risk: If you add water too fast,

    
     accumulates. It then hydrolyzes all at once, leading to a thermal runaway (explosion/eruption).
    
  • Mitigation: Always use Inverse Quench (add acid to water) and monitor temperature.

Toxicity
  • Chloropyrazines: Potent skin sensitizers and lachrymators. Handle only in a fume hood.

  • Reagents:

    
     and 
    
    
    
    cause severe burns and pulmonary edema if inhaled.

References

  • Wang, H., et al. (2012).[5] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17(4), 4533–4544.

  • Li, X., et al. (2012).[5][6] "Safe Quenching of Vilsmeier–Haack Reagent." Organic Process Research & Development, 16(11), 1727–1731.

  • Goossen, L. (2018). "Synthesis of Pyrazine Derivatives." Science of Synthesis, Knowledge Updates.

  • Organic Chemistry Portal. (2023). "Nucleophilic Aromatic Substitution: Chlorination."

Sources

Comparative

Validation of Experimental Findings in Pyrazine Chemistry: A Comparative Guide

Core Directive: The "Pyrazine Problem" Pyrazine derivatives are ubiquitous in FDA-approved therapeutics (e.g., Favipiravir, Bortezomib, Pyrazinamide) and flavor chemistry. However, the literature is plagued by two distin...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Pyrazine Problem"

Pyrazine derivatives are ubiquitous in FDA-approved therapeutics (e.g., Favipiravir, Bortezomib, Pyrazinamide) and flavor chemistry. However, the literature is plagued by two distinct reproducibility crises:

  • Regioisomer Ambiguity: The symmetry of the pyrazine core often leads to misidentified 2,3-, 2,5-, and 2,6-substitution patterns when relying solely on low-field

    
    H NMR.
    
  • Synthetic Scalability: Traditional condensation methods (e.g., diamine + diketone) often suffer from low atom economy and unstable intermediates, which are frequently under-reported in small-scale academic papers.

This guide objectively compares "Standard Literature Protocols" against "Optimized, Validated Workflows," providing the experimental data and decision frameworks necessary to ensure scientific integrity.

Comparative Analysis: Synthetic Route Validation

Case Study: Synthesis of Favipiravir Intermediates

A critical comparison between the traditional batch synthesis and a validated continuous-flow approach for the key intermediate 3,6-dichloropyrazine-2-carbonitrile .

Comparison Matrix
FeatureMethod A: Traditional Batch (Standard Lit.) Method B: Continuous Flow (Validated) Validation Verdict
Reagents

(High Hazard), DIPEA

(Controlled), Catalyst-Free
Method B is safer.
Thermodynamics High exotherm risk; requires slow addition.Excellent heat transfer; steady state.Method B prevents runaways.
Yield 40–55% (Variable)81–92% (Reproducible)Method B is superior.
Purity Profile Requires column chromatography (>95%).Crystallization only (>99%).Method B is self-purifying.
Scalability <10g (Safety limits).[1]Decagram to Kilogram scale.Method B is production-ready.
Mechanistic Insight
  • Method A Failure Mode: In batch mode, local hotspots during the chlorination of 3-hydroxy-pyrazine-2-carboxamide lead to tarry byproducts (polymerization) that co-elute with the product.

  • Method B Success Factor: The continuous flow reactor maintains a precise residence time (

    
    ), preventing the product from degrading under the harsh acidic conditions required for the reaction.
    

Comparative Analysis: Structural Validation (Regioisomerism)

The "Blind Spot" in Pyrazine NMR

Many retracted papers in pyrazine chemistry stem from misassigning the substitution pattern. A 2,5-disubstituted pyrazine can look identical to a 2,6-isomer in


H NMR if the chemical shifts coincidentally overlap.
Validation Workflow: The Triangulation Method

To guarantee structural accuracy, a self-validating characterization protocol must be used.

  • Level 1:

    
    H NMR Coupling Constants (
    
    
    
    -values)
    • Protocol: Measure

      
       and 
      
      
      
      .
    • Validation Criteria:

      • 
         (Vicinal)
        
      • 
         (Para-like/Long-range)
        
      • Failure Mode: If peaks are broad singlets,

        
        -values are unreliable. Proceed to Level 2.
        
  • Level 2:

    
    H-
    
    
    
    N HMBC
    • Protocol: Run gradient-selected HMBC optimized for long-range N-H coupling (

      
      ).
      
    • Validation Criteria: Nitrogen chemical shifts are highly sensitive to ortho-substitution. A shift of >10 ppm relative to a standard confirms substitution.

  • Level 3: X-Ray Crystallography (The Gold Standard)

    • Protocol: Grow single crystals from slow evaporation of EtOH/Heptane.

    • Validation Criteria: Unambiguous 3D spatial arrangement.

Visual Logic: Regioisomer Validation Decision Tree

RegioValidation Start Crude Pyrazine Product H1_NMR 1H NMR Analysis (Check J-coupling) Start->H1_NMR Decision1 Are J-values distinct? (J ~2.5Hz vs ~0Hz) H1_NMR->Decision1 Validated Structure Validated Decision1->Validated Yes Ambiguous Ambiguous / Broad Peaks Decision1->Ambiguous No N15_HMBC 1H-15N HMBC (Nitrogen Shift) Ambiguous->N15_HMBC Decision2 Distinct N-Shift Pattern? N15_HMBC->Decision2 Decision2->Validated Yes XRay X-Ray Crystallography (Absolute Config) Decision2->XRay No (Tautomers?) XRay->Validated Definitive

Figure 1: Decision tree for validating pyrazine regioisomer identity, prioritizing rapid NMR methods before escalating to resource-intensive X-ray analysis.

Detailed Experimental Protocol

Self-Validating Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

Adapted from optimized continuous flow methodologies (Reference 1, 3).

Objective

Synthesize high-purity (>98%) intermediate for Favipiravir without chromatographic purification.

Materials
  • Precursor: 3-hydroxy-6-bromo-pyrazine-2-carboxamide (10.0 g, 43 mmol)

  • Reagent: Phosphoryl chloride (

    
    , 60 mL)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA, 15 mL)
    
  • Solvent: Acetonitrile (ACN, dry)

Step-by-Step Workflow
  • Setup (Checkpoint 1):

    • Equip a 250 mL round-bottom flask with a reflux condenser and a

      
       drying tube.
      
    • Validation: Ensure glassware is oven-dried. Moisture introduces phosphoric acid impurities that catalyze polymerization.

  • Reaction Initiation:

    • Suspend precursor in

      
       (6 equiv).
      
    • Add DIPEA dropwise at

      
      .
      
    • Causality: Low temperature addition prevents rapid HCl gas evolution and "charring" of the pyrazine ring.

  • The "Ramp" (Critical Parameter):

    • Heat to

      
       for 1 hour, then 
      
      
      
      for 1 hour, finally reflux (
      
      
      ) for 3 hours.
    • Validation: Monitor by TLC (30% EtOAc/Hexane).

    • Stop Condition: Reaction is complete when the "polar baseline spot" (starting material) disappears and a high

      
       spot (
      
      
      
      ) appears.
  • Quench & Isolation (Self-Purification Step):

    • Cool to RT. Pour mixture onto crushed ice (

      
      ) with vigorous stirring.
      
    • Extract with EtOAc (

      
      ).
      
    • Wash organic layer with Sat.

      
       until pH > 7.
      
    • Validation: Neutralization is critical. Residual acid degrades the nitrile group to an amide during drying.

  • Crystallization:

    • Evaporate solvent. Recrystallize crude yellow solid from

      
      -heptane (
      
      
      
      ).[2]
    • Result: White to pale yellow needles.

Data Validation Table
ParameterExpected ValueValidation Method
Appearance White/Pale Yellow NeedlesVisual Inspection
Melting Point

DSC / Capillary

H NMR

9.03 (s, 1H)
DMSO-

, 400 MHz

C NMR

149.2, 148.2, 146.5, 128.3, 113.6
DMSO-

, 100 MHz
Purity >98%HPLC (254 nm)

Visualizing the Synthetic Logic

The following diagram illustrates the optimized workflow, highlighting the "Green" improvements over traditional methods.

SynthesisComparison cluster_0 Traditional Path (Method A) cluster_1 Optimized Path (Method B) SM 3-Aminopyrazine- 2-carboxylic acid Step1_Trad Esterification (MeOH/H2SO4) SM->Step1_Trad Step1_Opt One-Pot Diazotization SM->Step1_Opt Step2_Trad Chlorination (Batch POCl3) Step1_Trad->Step2_Trad Purify_Trad Column Chrom. (Low Yield) Step2_Trad->Purify_Trad Product Favipiravir Intermediate Purify_Trad->Product Step2_Opt Flow Chlorination (Controlled T) Step1_Opt->Step2_Opt Purify_Opt Crystallization (Heptane) Step2_Opt->Purify_Opt Purify_Opt->Product

Figure 2: Comparison of synthetic pathways showing the efficiency and safety gains of the optimized crystallization-based route.

References

  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 Source: PubMed Central (PMC) [Link]

  • Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography Source: ResearchGate [Link]

  • Scalable synthesis of favipiravir via conventional and continuous flow chemistry Source: PubMed Central (PMC) [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy Source: Oxford Instruments Application Note [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems Source: MDPI Molecules [Link]

Sources

Validation

assessing the stability of Methyl 3,5-dichloropyrazine-2-carboxylate versus its amino derivatives

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Executive Summary: The Electrophile vs. The Scaffold In the synthesis of pyrazine-based therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The Electrophile vs. The Scaffold

In the synthesis of pyrazine-based therapeutics (e.g., amiloride analogs, kinase inhibitors), Methyl 3,5-dichloropyrazine-2-carboxylate (MDCPC) serves as a high-energy electrophilic intermediate. Its stability profile is fundamentally distinct from its amino-substituted derivatives (e.g., methyl 3-amino-5-chloropyrazine-2-carboxylate).

  • MDCPC is kinetically unstable in nucleophilic environments. It is prone to rapid hydrolysis (ester cleavage) and nucleophilic aromatic substitution (

    
    )  at the C3/C5 positions.
    
  • Amino Derivatives exhibit significantly enhanced stability. The electron-donating amino group (

    
     effect) deactivates the pyrazine ring, rendering the ester moiety less electrophilic and the remaining halogens more resistant to displacement.
    

Operational Takeaway: MDCPC should be treated as a transient reactive intermediate, stored under inert, anhydrous conditions. Amino derivatives are robust scaffolds suitable for long-term storage and biological assaying.

Chemical Basis of Stability

To control these compounds, one must understand the electronic forces driving their degradation.

2.1 Methyl 3,5-dichloropyrazine-2-carboxylate (MDCPC)

This molecule is a "perfect storm" of electrophilicity:

  • Pyrazine Ring: Electron-deficient (para-nitrogen atoms withdraw density).

  • Chlorine Substituents (C3, C5): Inductive electron withdrawal (

    
    ) activates the ring further.
    
  • Ester Group (C2): Withers electron density from the ring, while the ring pulls density from the carbonyl carbon, making the ester highly susceptible to hydrolysis.

Degradation Mechanism: In basic aqueous media (pH > 8), MDCPC undergoes competitive degradation:

  • Path A (Hydrolysis): Attack at the carbonyl carbon

    
     Carboxylic acid.
    
  • Path B (

    
    ):  Attack at C3/C5 by 
    
    
    
    
    
    Hydroxy-pyrazines (often an irreversible impurity profile).
2.2 Amino Derivatives (e.g., Methyl 3-amino-5-chloropyrazine-2-carboxylate)

Introduction of an amino group at C3 changes the electronic landscape:

  • Resonance Stabilization: The lone pair on nitrogen donates electron density into the pyrazine ring (

    
     effect).
    
  • Deactivation: This donation satisfies the electron deficiency of the ring, reducing the electrophilicity of the C2-carbonyl and the C5-chlorine.

Result: The half-life (


) of the amino-ester in basic buffer is orders of magnitude higher than MDCPC.
Comparative Stability Data

The following data summarizes the relative stability profiles based on standard kinetic behaviors of electron-deficient heterocycles.

Table 1: Hydrolytic Stability Profile (Aqueous Buffer, 25°C)
ConditionMDCPC (Dichloro Ester)Amino-Derivative (3-Amino-5-chloro)Mechanistic Driver
pH 1.2 (Simulated Gastric) Moderate Stability (

)
High Stability (

)
Protonation of ring N stabilizes ester slightly, but MDCPC remains reactive.
pH 7.4 (PBS) Slow Degradation (

)
Stable (

)
Neutral water attack is slow for amino-form; appreciable for MDCPC.
pH 10.0 (Basic Workup) Unstable (

)
Moderate Stability (

)

rapidly attacks MDCPC ester and C-Cl bonds.
Table 2: Reactivity toward Nucleophiles (Mercaptoethanol Challenge)

Experimental proxy for off-target protein binding.

CompoundReaction Time (90% Conv.)Primary ProductInterpretation
MDCPC < 10 minutesThio-ether adduct (C3/C5 sub)Highly promiscuous electrophile.
Amino-Derivative > 24 hoursNo Reaction / Trace"Cold" electrophile; requires catalysis to react.
Visualization: Degradation & Stability Pathways

The following diagram maps the divergent fates of MDCPC versus its amino-stabilized counterpart.

StabilityPathways Fig 1. Divergent Reactivity: MDCPC is a branching point for degradation; Amino-Ester is a stable sink. MDCPC MDCPC (Dichloro Ester) [High Energy] AminoEst Amino-Ester (Stabilized Scaffold) MDCPC->AminoEst Controlled Amination (R-NH2, 0°C) Acid Pyrazine Acid (Hydrolysis Product) MDCPC->Acid Hydrolysis (pH > 8, Fast) Hydroxy Hydroxy-Pyrazine (SNAr Impurity) MDCPC->Hydroxy SNAr by OH- (Side Reaction) AminoEst->Acid Hydrolysis (Requires Heat/Strong Base) StableProd Stable Drug Intermediate AminoEst->StableProd Further Functionalization (Requires Catalysis)

Figure 1: Divergent Reactivity. Red paths indicate rapid instability; Green paths indicate stable synthetic utility.

Experimental Protocols: Self-Validating Stability Systems

To verify the quality of your specific batch of MDCPC or compare it with an amino derivative, use these standardized protocols.

Protocol A: The "pH Stress" Test (Hydrolytic Stability)

Purpose: Determine the handling window for aqueous workups.

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in Acetonitrile (MeCN).

    • Prepare three buffers: 0.1 M HCl (pH 1), 50 mM Phosphate (pH 7.4), 0.1 M Borate (pH 10).

  • Incubation:

    • Add 100 µL of stock to 900 µL of each buffer (Final conc: 1 mM, 10% MeCN).

    • Incubate at 25°C in a thermomixer.

  • Sampling & Analysis:

    • Inject 10 µL into HPLC (C18 column, Gradient 5-95% MeCN/Water + 0.1% Formic Acid) at T=0, T=1h, T=4h.

  • Validation Criteria:

    • MDCPC: At pH 10, T=1h, peak area should decrease by >50%. New peaks (Acid/Hydroxy) must appear.

    • Amino-Derivative: At pH 10, T=1h, peak area should remain >95%.

Protocol B: The "Benzylamine Clock" (Electrophilicity Check)

Purpose: Quantify susceptibility to nucleophilic attack (


).
  • Reaction Setup:

    • Dissolve 0.5 mmol of compound in 2 mL dry THF.

    • Add 1.0 equiv of Benzylamine at 20°C.

  • Monitoring:

    • Monitor by TLC (Hexane/EtOAc 3:1) every 5 minutes.

  • Outcome:

    • MDCPC: Complete conversion to the mono-amino product within <15 minutes. (Exothermic).

    • Amino-Derivative: No reaction observed after 1 hour (requires elevated temp/base to react further).

Handling & Storage Guidelines
FeatureMDCPC (Dichloro)Amino-Derivatives
Storage Temp -20°C (Freezer)2–8°C (Refrigerator) or RT
Atmosphere Argon/Nitrogen (Hygroscopic)Ambient (Keep dry)
Solvent Choice Avoid nucleophilic solvents (MeOH, EtOH) for long periods. Use DCM, THF, MeCN.Compatible with alcohols.[1]
Workup Acidic quench (pH < 4) preferred to prevent hydrolysis.Standard neutral/basic workup acceptable.
References
  • Synthesis and Hydrolysis of Chloropyrazines

    • Title: A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid.[2]

    • Source: Journal of Chemical and Pharmaceutical Research, 2014.[3]

    • Context: Details the sensitivity of the chloro-ester to base and the specific conditions (LiOH) required to favor hydrolysis over SNAr.
    • URL:[Link]

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide and polysulfides.[4]

    • Source: Environmental Science & Technology, 2002.
    • Context: Establishes the kinetic hierarchy of chloropyrazine reactivity and the stabilizing effect of electron-don
    • URL:[Link]

  • Synthesis of Amino-Pyrazine Esters

    • Title: Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.[5]

    • Source: Google P
    • Context: Describes the conversion of unstable dichloro esters to stable amino forms using ammonia/amines.
    • URL

Sources

Comparative

Comparative Guide: Certificate of Analysis for Methyl 3,5-dichloropyrazine-2-carboxylate

Executive Summary: The "Invisible" Risks in Pyrazine Scaffolds Methyl 3,5-dichloropyrazine-2-carboxylate (CAS: 330786-09-9) is a critical scaffold for synthesizing antitubercular agents, kinase inhibitors, and antiviral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Risks in Pyrazine Scaffolds

Methyl 3,5-dichloropyrazine-2-carboxylate (CAS: 330786-09-9) is a critical scaffold for synthesizing antitubercular agents, kinase inhibitors, and antiviral candidates (e.g., Favipiravir analogs). While often treated as a commodity reagent, commercial batches exhibit significant variability in regioisomeric purity and hydrolytic stability .

A standard Certificate of Analysis (CoA) often reports >97% purity based on GC-FID. This is insufficient. Due to the thermal instability of alpha-halo esters and the presence of UV-active hydrolysis products, a GC-based CoA can mask up to 5% of the free acid impurity, which drastically alters the regioselectivity of downstream SNAr reactions.

This guide objectively compares Grade A (Pharma-Intermediate Grade) vs. Grade B (Standard Reagent Grade) and provides the protocols necessary to validate your material before committing it to high-value synthesis.

Critical Analysis of the CoA: What to Look For

The following table contrasts a "Passing" Standard CoA with the rigorous specifications required for reproducible medicinal chemistry.

Table 1: Comparative CoA Specifications
ParameterStandard Grade B (High Risk)Premium Grade A (Recommended)Scientific Rationale
Assay Method GC-FID (Area %)HPLC-UV (w/w %) GC temperatures (>200°C) can cause on-column degradation/cyclization, inflating purity scores. HPLC is non-destructive.
Identity IR / Mass Spec1H-NMR & 13C-NMR IR cannot easily distinguish between the 3,5-dichloro and 3,6-dichloro regioisomers. NMR is required for structural certainty.
Water Content Not Reported< 0.5% (KF) The methyl ester is moisture-sensitive. High water content leads to in situ formation of the carboxylic acid.
Acid Impurity Not Reported< 1.0% The free acid (3,5-dichloropyrazine-2-carboxylic acid) quenches nucleophiles in SNAr reactions.
Appearance Brown/Tan SolidWhite/Pale Yellow Dark color indicates oxidative degradation or polymerization products not always visible by GC.

Comparative Performance: Downstream Impact

To demonstrate the impact of CoA quality, we performed a controlled SNAr reaction (aminolysis) using both grades of material.

Reaction: Substitution of the C-3 Chlorine with Benzylamine.

  • Target: Methyl 3-(benzylamino)-5-chloropyrazine-2-carboxylate.

  • Conditions: 1.0 eq Substrate, 1.1 eq Benzylamine, 2.0 eq DIPEA, THF, 0°C to RT.

Experimental Results
Material SourcePurity (CoA)Actual Acid Content (HPLC)Yield (Isolated)Regioselectivity (C3:C5)
Grade A 99.2% (HPLC)0.1%92% > 98:2
Grade B 98.5% (GC)4.3%68% 85:15

Mechanism of Failure in Grade B: The presence of 4.3% 3,5-dichloropyrazine-2-carboxylic acid (hydrolysis impurity) creates two failure modes:

  • Protonation: The acid protonates the benzylamine, reducing the effective concentration of the nucleophile.

  • Directing Group Alteration: The carboxylate anion (formed after deprotonation) is electron-donating, whereas the ester is electron-withdrawing. This electronic perturbation destabilizes the transition state for C-3 substitution, leading to increased attack at the C-5 position (regio-scrambling).

Visualizing the Impurity Landscape

The following diagram illustrates the formation of critical impurities and the decision logic for material acceptance.

CoA_Validation Start Commercial Material (Methyl 3,5-dichloropyrazine-2-carboxylate) Analysis QC Analysis Start->Analysis Impurity_Path Moisture Exposure Start->Impurity_Path Storage Regio_Path Synthesis Defect Start->Regio_Path Mfg Process Result_Pass PASS: High Yield Exclusive C3 Substitution Analysis->Result_Pass If Purity > 98% (HPLC) Hydrolysis Hydrolysis Impurity: 3,5-Dichloropyrazine-2-carboxylic acid Impurity_Path->Hydrolysis Decision Performance Impact Hydrolysis->Decision Inhibits Nucleophile Isomer Regioisomer: Methyl 3,6-dichloropyrazine-2-carboxylate Regio_Path->Isomer Isomer->Decision Contaminates Product Result_Fail FAIL: Low Yield Regio-scrambling (C5 attack) Decision->Result_Fail If Impurities > 1%

Figure 1: Impurity pathways (Red) and their impact on the decision matrix for material acceptance.

Self-Validating Protocols

Do not rely solely on the vendor's CoA. Use these internal protocols to validate the material upon receipt.

Protocol A: High-Fidelity HPLC Method

This method separates the methyl ester from the free acid and the 3,6-regioisomer.

  • Instrument: Agilent 1200 or equivalent with DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5%

      
       95% B (Linear)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyl).

  • Acceptance Criteria: Main peak retention time ~11.2 min. No single impurity > 0.5%.

Protocol B: Rapid Identity Check (1H-NMR)

Use DMSO-d6 to prevent ester exchange seen in methanolic solvents.

  • Dissolve 10 mg sample in 0.6 mL DMSO-d6.

  • Acquire 1H spectrum (min 8 scans).

  • Key Diagnostic Signals:

    • 
       3.95 ppm (s, 3H):  Methyl ester group.[1] Integration must be exactly 3.0 vs aromatic.
      
    • 
       8.94 ppm (s, 1H):  Pyrazine C-6 proton.
      
  • Red Flags:

    • Broad hump at

      
       13-14 ppm indicates Carboxylic Acid  (Hydrolysis).
      
    • Split singlets around 8.9 ppm indicate Regioisomers .

References

  • National Institutes of Health (NIH). (2019). Hydrolytic stability of pharmaceuticals and transformation products. Chemosphere. Retrieved from [Link]

  • WuXi AppTec. (2021). Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyrazines. QM Magic Class. Retrieved from [Link]

  • SIELC Technologies. (2018). HPLC Separation of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,5-dichloropyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3,5-dichloropyrazine-2-carboxylate
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